Cerium
Description
Structure
2D Structure
Properties
IUPAC Name |
cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLDORMOJMVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058641 | |
| Record name | Cerium | |
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Molecular Weight |
140.116 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
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| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
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| Record name | Cerium | |
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| Record name | Cerium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2020 | |
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| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
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CAS No. |
7440-45-1, 13864-02-3 | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
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| Record name | Cerium | |
| Source | CAS Common Chemistry | |
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| Record name | Cerium hydride (CeH3) | |
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| Record name | Cerium | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451 | |
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| Record name | Cerium | |
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| Record name | Cerium | |
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| Record name | Cerium | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CERIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T | |
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| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
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Melting Point |
795 °C | |
| Record name | Cerium | |
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Theoretical and Computational Investigations of Cerium Systems
Electronic Structure Elucidation in Cerium Compounds and Materials
The accurate description of the electronic structure of this compound is a considerable challenge for theoretical models due to the dual localized and itinerant nature of its 4f electrons. aps.org Computational approaches are crucial in unraveling the complexities of this compound's electronic configurations and their influence on material properties.
Density Functional Theory (DFT) Applications for this compound Systems
Density Functional Theory (DFT) has become a workhorse for investigating this compound-based systems, from bulk metal and oxides to complex molecules. aps.orgaps.org Standard DFT functionals like the Local Spin-Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA) have been used to calculate properties like the equilibrium volume and bulk modulus of α-Ce. aps.org It has been shown that GGA provides a considerable improvement over LSDA for these properties. aps.org
However, standard DFT struggles with the strong correlation of the 4f electrons in many this compound compounds. aps.org To address this, methods like DFT+U, which adds an on-site Coulomb repulsion term (U), are widely used. rsc.orgnih.gov For example, in studies of ceria (CeO₂), a U parameter of 4.5 eV applied to the Ce 4f states has been shown to provide an accurate description of the localized nature of these orbitals. nih.gov DFT+U calculations have been successfully applied to study the electronic density of states, band gaps, and the formation of oxygen vacancies in ceria nanoparticles. rsc.orgcore.ac.uk Another advanced approach is the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT), which can capture the dynamic nature of electron correlation and has been used to explain the volume change between α- and γ-Ce. aps.org
Table 1: Comparison of Calculated Properties for this compound Dioxide (CeO₂) using Different DFT-based Methods
| Property | GGA | GGA+U | Experimental Value |
|---|---|---|---|
| Lattice Constant (Å) | 5.450 core.ac.uk | - | 5.411 core.ac.uk |
| O 2p - Ce 4f Band Gap (eV) | 2.30 core.ac.uk | 3.30 core.ac.uk | 3.33 core.ac.uk |
| O 2p - Ce 5d Band Gap (eV) | 5.47 core.ac.uk | 5.98 core.ac.uk | ~6.0 core.ac.uk |
Investigation of this compound 4f Electron Localization and Delocalization Phenomena
The 4f electrons in this compound exhibit a fascinating duality, hovering between localized and itinerant (delocalized) behavior. aps.org This is the root of many of this compound's unique properties, including its isostructural α-γ phase transition. aps.org In the γ-phase, the 4f electrons are considered more localized, forming local magnetic moments, while in the α-phase, they are more itinerant, participating in bonding. aps.orgaps.org
Computational studies have explored this localization-delocalization crossover in various this compound compounds. For instance, in this compound monopnictides (CeX, where X = N, P, As, Sb, Bi), it was found that the 4f electrons in CeN are highly itinerant, while they become well-localized in CeBi. arxiv.org This indicates that the nature of the chemical bonding with the pnictogen atom significantly influences the 4f electron behavior. arxiv.org Similarly, pressure can induce a delocalization of 4f electrons. Ab initio calculations on CeMg₃ showed that increasing pressure causes the magnetic moment of this compound to decrease, indicating a transition from a localized to a delocalized state for the 4f electrons. researchgate.net
The degree of 4f electron delocalization has also been investigated in molecular complexes. In certain Ce(IV) imido and oxo complexes, a mixture of 4f and 5d orbital character in the bonding orbitals suggests a degree of delocalization, which is unusual for lanthanides. nih.gov
Theoretical Modeling of Redox Transitions in this compound
The ability of this compound to readily switch between the +3 and +4 oxidation states is central to its catalytic and electrochemical applications. nih.gov Theoretical modeling has been crucial in understanding and predicting the redox behavior of this compound in various chemical environments.
DFT calculations have been used to predict the redox potentials of this compound complexes in nonaqueous solvents. acs.orgnih.gov Two successful approaches involve correlating the experimental redox potential with either the calculated free energy change (ΔG°) for the Ce(IV)/Ce(III) transition or the energy of the lowest unoccupied molecular orbital (LUMO) of the Ce(IV) complex. acs.orgnih.gov These methods have shown good predictive power for a range of this compound complexes. acs.orgnih.gov
In aqueous systems, computational studies have shed light on the structural changes that accompany the Ce³⁺/Ce⁴⁺ redox reaction. nih.govacs.org It has been shown that a change in the first coordination shell occurs, with Ce³⁺ typically coordinated by water molecules and Ce⁴⁺ being complexed by anions from the electrolyte, such as sulfate. nih.govacs.org This structural reorganization is a key factor influencing the redox kinetics. nih.gov Thermodynamic modeling has also been used to relate the this compound anomaly observed in geological records to paleo-oceanic redox conditions, by modeling the oxidation of Ce(III) to Ce(IV) under varying oxygen levels. frontiersin.orgunc.edu
Table 2: Calculated Redox Potentials of a this compound Complex using Different Computational Methods
| This compound Complex | Computational Method | Calculated Potential (V vs Fc/Fc⁺) |
|---|---|---|
| [Ce(H₂A)₃]⁺ | DFT | -1.22 researchgate.net |
| Ce(arene-diNOx)₂ | DFT | -1.74 researchgate.net |
Mechanistic Insights into this compound-Mediated Chemical Processes
Computational chemistry provides a powerful lens to investigate the detailed mechanisms of chemical reactions involving this compound, particularly in catalysis.
Computational Analysis of Catalytic Reaction Pathways Involving this compound
DFT calculations are extensively used to map out the reaction pathways of this compound-catalyzed reactions, identifying transition states and calculating activation barriers. A key area of focus is the role of ceria (CeO₂) in oxidation catalysis. The catalytic activity of ceria is intimately linked to the facile Ce⁴⁺/Ce³⁺ redox cycle and the formation of oxygen vacancies. mdpi.com
For example, in the context of CO oxidation, DFT studies on Pd/CeO₂ catalysts have shown that the reaction proceeds via a Mars-van Krevelen mechanism, where lattice oxygen from the ceria support participates in the reaction. researchgate.net The energy barrier for this process is dependent on the exposed crystal facet of the ceria. researchgate.net Computational models have also been used to study the reduction of CO₂ on ceria surfaces, which is relevant for producing synthetic fuels. dtu.dk These studies explore the adsorption of CO₂ and the transition barriers for its conversion to CO. dtu.dk
In selective catalytic reduction (SCR) of NOx with ammonia, DFT calculations have revealed a synergistic effect when this compound is present both in the framework of a support material and on its surface. aaqr.org The calculations indicated that [-Ce-O-Ce-] units are more reactive towards NO and NH₃. aaqr.org Furthermore, computational studies have elucidated the promoting effect of this compound in other catalytic systems, such as in vanadium-based catalysts for methanol (B129727) oxidation, where electron transfer to this compound helps maintain the active catalytic site in its oxidized state. mdpi.com
Modeling of Charge Transfer and Ion Behavior in this compound-Based Electrochemical Systems
Computational modeling provides crucial insights into the complex charge transfer mechanisms and ionic interactions within this compound-based electrochemical systems. These theoretical approaches allow for the elucidation of phenomena that are difficult to observe experimentally, such as the behavior of the this compound(III)/Cerium(IV) (Ce³⁺/Ce⁴⁺) redox couple, which is known for its significant charge transfer asymmetry and potential shifts that depend on the electrolyte composition. acs.org
A key area of investigation is the charge transfer (CT) mechanism of the Ce³⁺/Ce⁴⁺ couple in acidic solutions. acs.org Kinetic models have been developed to understand the coupled chemical and electron transfer steps. acs.org For instance, in sulfuric acid, a two-step mechanism has been proposed and modeled. This mechanism involves an initial chemical step where Ce⁴⁺ exchanges bisulfate anions with water molecules in its first solvation shell, followed by a rate-determining outer-sphere electron transfer step that can be described by Marcus theory. acs.org This model successfully explains the observed asymmetry in the charge transfer and the shift in redox potential with varying acid concentrations. acs.org The parameters derived from fitting this model to experimental data show qualitative agreement with free energies predicted by Density Functional Theory (DFT). acs.org
Quantum mechanical simulations are also employed to understand the fundamental behavior of this compound ions in solution. The quantum mechanical charge field (QMCF) molecular dynamics (MD) method has been used to study the Ce³⁺ ion in an aqueous environment. nih.gov These simulations provide detailed information on the structural and dynamical properties of the hydrated ion, offering insights into the structure of the hydrate (B1144303) shell. nih.gov The results from these simulations, such as the ion-oxygen bond stretching wavenumber, show excellent agreement with experimental data, validating the accuracy of the computational approach. nih.gov
Furthermore, DFT calculations, particularly with Hubbard corrections (DFT+U), are used to investigate electronic charge transfer at the interface between ceria (this compound oxide) surfaces and other materials. nih.gov Studies on gold adatoms on ceria (111) surfaces reveal that the nature of the charge transfer is highly dependent on the adsorption site. nih.gov Gold adatoms can exist in Au(0), Au(+), or Au(-) states. Strong adsorption on top of surface oxygen atoms involves charge transfer from the gold atom to a surface this compound cation. nih.gov In contrast, adsorption at an oxygen vacancy is very strong and leads to the formation of an Au⁻ anion, where the gold atom stabilizes the vacancy by attracting the defect's excess electrons. nih.gov This detailed modeling of the surface electrostatics and species coordination helps to rationalize the charge transfer behavior from site to site. nih.gov
Table 1: Kinetic Parameters for the Ce³⁺/Ce⁴⁺ Charge Transfer on Different Electrodes This table presents a hypothetical representation of data that could be derived from studies on this compound-based electrochemical systems.
| Electrode Material | Standard Rate Constant (k⁰) (cm/s) | Charge Transfer Coefficient (α) | Activation Energy (Ea) (kJ/mol) |
| Platinum (Pt) | 2.5 x 10⁻³ | 0.28 | 25.4 |
| Glassy Carbon (GC) | 1.8 x 10⁻³ | 0.25 | 28.1 |
| Gold (Au) | 3.1 x 10⁻³ | 0.30 | 24.2 |
Simulations of this compound Doping Effects on Material Functionality
Simulations are a powerful tool for predicting and understanding how doping materials with this compound can alter their functional properties for various applications. These computational studies guide the design of new materials with enhanced performance in fields ranging from electronics and catalysis to structural materials.
Density Functional Theory (DFT) calculations are frequently used to explore the electronic and structural changes induced by this compound doping. For example, in the context of gas sensors, DFT simulations have shown that doping zinc oxide (ZnO) with this compound effectively reduces the material's band gap. mdpi.com This modification increases the absorption energy between the ZnO surface and target gas molecules, such as aniline, which in turn enhances the sensor's responsiveness. mdpi.com The improved sensing capability is also linked to an increased number of oxygen vacancies created by the this compound doping. mdpi.com
In the field of ceramics, computational models are used to predict macroscopic properties based on microstructural changes. The thermal conductivity of zirconium pyrophosphate (ZrP₂O₇) ceramics doped with this compound(IV) oxide (CeO₂) has been predicted with a high degree of accuracy using a COMSOL model that considers the material's microstructure. researchgate.net These simulations are complemented by findings that CeO₂ doping increases the Zr–P and P–O bond lengths, which contributes to a decrease in the thermal conductivity of the ZrP₂O₇ matrix. researchgate.net Such studies demonstrate that doping can simultaneously improve mechanical properties and reduce the sintering temperature while maintaining desirable low thermal conductivity and good dielectric properties. researchgate.net
The influence of this compound doping on the microstructure of composite materials has also been investigated through simulation and modeling. In Al₂O₃/YAG (Yttrium-Aluminum Garnet) eutectic composites, the modified chord method has been used to study the effects of Ce-dopant concentration on the microstructure. arxiv.orgfunctmaterials.org.ua These studies revealed that increasing the concentration of this compound ions leads to an increase in the structure parameters and their deviation. arxiv.orgfunctmaterials.org.ua The simulations help establish conditions for obtaining doped eutectics with high homogeneity. arxiv.org
Furthermore, this compound doping has been explored to enhance the properties of high-entropy alloys for use as energetic structural materials. nih.gov Investigations into Al₀.₅NbZrTi₁.₅Ta₀.₈Ceₓ alloys have shown that this compound doping enhances the energy-releasing characteristics. nih.gov While the dynamic compressive strength tends to decrease with higher this compound content, an optimal balance can be achieved. For example, the Al₀.₅NbZrTi₁.₅Ta₀.₈Ce₀.₂₅ alloy demonstrates an excellent combination of mechanical and energy-releasing properties. nih.gov
Table 2: Effect of this compound(IV) Oxide Doping on ZrP₂O₇ Ceramic Properties This table is based on findings reported for CeO₂-doped ZrP₂O₇ ceramics. researchgate.net
| Property | Undoped ZrP₂O₇ | 12 wt% CeO₂-Doped ZrP₂O₇ |
| Sintering Temperature (°C) | >1300 | 1250 |
| Cold Modulus of Rupture (MPa) | < 60 | 75.91 |
| Thermal Conductivity (W/(m·K)) | > 1.1 | < 1.083 |
| Dielectric Constant (20-40 GHz) | ~5.8 | 5.93–6.52 |
| Dielectric Loss (20-40 GHz) | < 4 x 10⁻³ | < 4 x 10⁻³ |
Advanced Synthesis Methodologies for Cerium Materials
Controlled Synthesis of Cerium Nanomaterials
The ability to control the synthesis of this compound nanomaterials is fundamental to unlocking their full potential. Different synthesis routes offer unique advantages in manipulating the particle size, shape, crystallinity, and composition, thereby influencing their catalytic activity, oxygen storage capacity, and other key properties.
Hydrothermal and sol-gel methods are prominent wet-chemical techniques for producing high-quality this compound oxide (CeO₂) nanoparticles with well-defined characteristics.
The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. rsc.org This technique allows for the synthesis of crystalline CeO₂ nanoparticles with various morphologies, such as nanorods, nanocubes, and rice-grain-like shapes. rsc.orgunt.edu The process typically starts with a this compound salt precursor, like this compound(III) nitrate (B79036) or this compound(IV) sulfate, which undergoes hydrolysis and subsequent dehydration to form CeO₂. nih.govarxiv.org The morphology and particle size can be controlled by adjusting parameters like reaction temperature, duration, pH, and the presence of surfactants. rsc.orgnih.gov For instance, hydrothermal treatment of this compound hydroxide (B78521) at 250°C for 6 hours can yield crystalline CeO₂ nanoparticles with average crystallite sizes of 6 to 15 nm, depending on the precursor system. researchgate.net
The sol-gel process is a versatile method that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. acs.org For CeO₂ nanoparticle synthesis, a this compound precursor such as this compound nitrate hexahydrate is dissolved in a suitable solvent. acs.orgresearchgate.net The subsequent hydrolysis and condensation reactions, often initiated by a change in pH or the addition of a catalyst, lead to the formation of a three-dimensional oxide network. acs.org The final nanoparticle size and properties can be influenced by factors like the precursor-to-stabilizer ratio, calcination temperature, and the type of solvent used. acs.orgresearchgate.net For example, using gelatin as a stabilizing agent, CeO₂ nanoparticles with a mean diameter of 10 nm have been synthesized. researchgate.net The sol-gel method is valued for its ability to produce highly pure and homogeneous nanoparticles at relatively low temperatures. researchgate.net
Table 1: Comparison of Hydrothermal and Sol-Gel Synthesis of this compound Oxide Nanoparticles
| Parameter | Hydrothermal Synthesis | Sol-Gel Synthesis |
|---|---|---|
| Principle | Chemical reactions in a sealed, heated aqueous solution. rsc.org | Formation of a sol, followed by gelation and heat treatment. acs.org |
| Typical Precursors | This compound(III) nitrate, this compound(IV) sulfate, Ceria acetate. arxiv.org | This compound nitrate hexahydrate, this compound alkoxides. researchgate.net |
| Key Control Parameters | Temperature, Pressure, Reaction Time, pH, Surfactants. rsc.orgnih.gov | Precursor concentration, pH, Solvent, Stabilizing agent, Calcination temperature. acs.orgresearchgate.net |
| Resulting Morphologies | Nanorods, Nanocubes, Rice-grain shapes. unt.edu | Spherical nanoparticles, Thin films. researchgate.net |
| Advantages | High crystallinity, Control over morphology. researchgate.net | High purity, Homogeneity, Low processing temperature. researchgate.net |
Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing this compound oxide nanoparticles and their composites. researchgate.netcore.ac.uk This technique involves the simultaneous precipitation of a this compound salt precursor, such as this compound nitrate hexahydrate, and other metal salts from a solution by adding a precipitating agent like potassium carbonate or ammonium (B1175870) carbonate. researchgate.netcore.ac.ukcaltech.edu The resulting precipitate is then washed, dried, and calcined to obtain the final composite material. researchgate.net The particle size, morphology, and composition of the synthesized materials can be controlled by adjusting parameters such as the pH, temperature, and concentration of reactants. researchgate.netcore.ac.uk This method has been successfully employed to create this compound-doped hydroxyapatite (B223615) nanoparticles and this compound oxide nanoparticles with average sizes around 20 nm. core.ac.ukacs.org
Dispersion-precipitation is a variation of the precipitation technique that allows for better control over particle size and distribution. In this method, the precipitation reaction is carried out in a medium where the resulting particles have low solubility, and a dispersing agent is often used to prevent agglomeration. tue.nlnih.gov A notable approach is the precipitation-redispersion mechanism, where this compound oxide nanoparticles are initially precipitated, for instance, by adding poly(acrylic acid) at a low pH. nih.govarxiv.org As the pH is increased, the precipitate spontaneously redisperses, forming a stable colloidal solution of single particles coated with the polymer. nih.govarxiv.org This technique is particularly useful for creating stable dispersions of this compound oxide nanoparticles for applications requiring well-dispersed particles. nih.govarxiv.org
Electrochemical methods offer a versatile and controllable route for the fabrication of this compound-based nanostructures, including thin films and nanoparticles. These techniques rely on driving chemical reactions at an electrode surface through the application of an electric potential or current.
One common approach is cathodic electrochemical deposition (CELD) , where a negative bias is applied to a substrate immersed in a solution containing this compound ions. This process can lead to the formation of ceria deposits with a range of microstructures, from high-surface-area coatings to dense, planar thin films, by tuning the applied potential. researchgate.net Another method involves the electrogeneration of a base at the cathode, which increases the local pH and causes the precipitation of this compound hydroxide, subsequently transforming into this compound oxide. researchgate.net
Anodic electrodeposition is an alternative where the oxidation of Ce³⁺ to Ce⁴⁺ at the anode leads to the formation of CeO₂ films. unt.eduresearchgate.net This process can be enhanced by photo-assistance, where UV light irradiation of the electrode facilitates the deposition. researchgate.net The thickness and morphology of the electrodeposited films can be controlled by adjusting parameters such as current density, deposition time, and the pH of the electrolyte. unt.eduresearchgate.net For instance, nanocrystalline this compound oxide thin films with crystal sizes ranging from 5 to 20 nm have been fabricated using anodic oxidation. unt.edu Furthermore, plasma-electrochemical methods have been developed for the synthesis of doped ceria nanoparticles, such as europium-doped CeO₂, by interacting plasma with an electrolyte solution containing the metal precursors.
Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing this compound oxide nanoparticles. This approach utilizes biological entities such as plants, bacteria, and fungi as reducing and stabilizing agents, avoiding the use of toxic chemicals. researchgate.net
Plant extracts are particularly popular due to their rich content of phytochemicals like polyphenols, flavonoids, and alkaloids, which can effectively reduce this compound salts to form nanoparticles. researchgate.net Various plant parts, including leaves, flowers, and fruits, have been successfully used. For example, leaf extracts from Jatropha curcas, Olea europaea, and Moringa oleifera have been employed to synthesize spherical CeO₂ nanoparticles with sizes ranging from 3 to 100 nm. researchgate.net The reaction is typically carried out by mixing an aqueous solution of a this compound precursor, such as this compound nitrate hexahydrate, with the plant extract.
Microbial synthesis is another green route where microorganisms like bacteria and fungi, or their metabolites, facilitate the formation of CeO₂ nanoparticles. researchgate.net This biogenic approach is known to produce nanoparticles with good stability and water dispersibility. researchgate.net The specific biomolecules involved in the reduction and capping of the nanoparticles can influence their final properties. The green synthesis method is not only environmentally benign but also simple and can be performed under ambient laboratory conditions. researchgate.net
Table 2: Examples of Green Synthesis of this compound Oxide Nanoparticles
| Biological Source | Plant Part/Microbe | Precursor | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Jatropha curcus | Leaf Extract | This compound Nitrate | 3-5 nm | researchgate.net |
| Olea europaea | Leaf Extract | This compound Nitrate | 24 nm | researchgate.net |
| Origanum majorana | Extract | This compound Nitrate | ~20 nm | researchgate.net |
| Moringa oleifera | Leaf Extract | This compound Nitrate | 100 nm | researchgate.net |
| Gloriosa superba | Leaf Extract | This compound Nitrate | Not Specified | researchgate.net |
| Hibiscus sabdariffa | Natural Extract | This compound Nitrate | 3.9 nm | researchgate.net |
| Centella asiatica | Leaf Extract | This compound Nitrate Hexahydrate | Not Specified | |
| Abelmoschus esculentus | Extract | Not Specified | ~30-40 nm | |
| Euphorbia hirta | Leaf Extract | Not Specified | Not Specified |
Tailored Surface Functionalization of this compound Nanoparticles
The surface properties of this compound nanoparticles play a critical role in their dispersibility, reactivity, and interaction with their environment. Tailored surface functionalization allows for the modification of these properties to meet the demands of specific applications.
Ligand-based surface modification is a powerful strategy to control the properties of this compound oxide nanoparticles. By attaching specific organic molecules (ligands) to the surface of the nanoparticles, it is possible to enhance their stability in various solvents, prevent agglomeration, and modulate their reactivity.
Carboxylic acids, such as benzoic acid and pivalic acid, have been used to create atomically precise CeO₂ nanoclusters. The type of ligand can influence the core geometry and surface composition of the resulting clusters. Catecholate-type ligands, including catechol, caffeic acid, and dopamine (B1211576), can form covalent bonds with the surface of CeO₂ nanoparticles, leading to the formation of charge-transfer complexes that can alter the electronic properties of the material.
The functionalization can be achieved through various methods, including ligand-exchange reactions. For instance, ultrasmall water-dispersible CeO₂ nanoparticles have been synthesized in a non-polar solvent and then transferred to an aqueous phase using citric acid. This process not only improves dispersibility in water but can also be a step towards further functionalization, for example, with dopamine hydrochloride to enhance antioxidant properties. The choice of ligand and the method of functionalization are crucial in tailoring the surface chemistry and, consequently, the performance of this compound nanoparticles in applications ranging from catalysis to biomedicine.
Biomolecule Coating Strategies for Biological Interface Optimization
To enhance the biocompatibility and functionality of this compound-based nanoparticles for biological applications, various biomolecule coating strategies have been developed. These coatings aim to improve dispersity in aqueous solutions, reduce agglomeration, and optimize interactions at the nano-bio interface. acs.org
Polysaccharide Coatings:
Polysaccharides are widely utilized for coating this compound oxide nanoparticles (CeO₂-NPs) due to their biocompatible and water-soluble nature. dovepress.com
Alginate: Alginate has been used to coat ceria nanoparticles, resulting in particles with a comparable size and surface charge. acs.org One method involves the in situ synthesis where this compound nitrate salt is added to an activated alginate solution, followed by the addition of ammonium hydroxide. acs.org This process yields aqua-dispersed alginate-coated ceria nanoparticles. acs.org
Dextran: Dextran, a biocompatible and highly water-soluble polysaccharide, has been employed to stabilize and coat CeO₂-NPs. dovepress.com
Chitosan (B1678972): Chitosan has served as a template and capping agent in the sol-gel synthesis of ceria nanoparticles. nih.gov However, it has been noted that coatings with alginate and chitosan can sometimes negatively affect stability, leading to agglomeration and sedimentation. nih.gov
Pullulan: This polysaccharide has been used as a capping agent in the synthesis of this compound oxide nanoparticles. nih.gov
Protein-Based Coatings:
Proteins are another class of biomolecules used to functionalize this compound nanoparticles.
Ovalbumin: The major protein component of egg white, ovalbumin, has been used in the synthesis of plate-like CeO₂ NPs. nih.gov
Honey: Honey, which contains proteins and other organic molecules, has been used to coat and stabilize this compound species, preventing excessive aggregation. dovepress.com
Peptide Modifications:
For targeted biological applications, specific peptides can be conjugated to the surface of this compound oxide nanoparticles. For instance, to improve targeting, CeO₂ nanoparticles have been modified with polyacrylic acid (PAA) and then conjugated with a glycine-arginine-aspartic acid (cRGD) peptide. researchgate.net This modification was shown to enhance cellular uptake without compromising the intrinsic enzymatic activities of the nanoparticles. researchgate.net
The choice of biomolecule for coating can also influence the nanoparticle's inherent catalytic properties. For example, polymer coatings have been observed to alter the catalase-like and peroxidase-like activities of CeO₂-NPs. nih.gov
Table 1: Examples of Biomolecule Coatings for this compound Nanoparticles
| Biomolecule | Coating/Synthesis Method | Purpose/Outcome | Reference |
|---|---|---|---|
| Alginate | In situ synthesis and post-coating | Reduce agglomeration, improve dispersity | acs.org |
| Dextran | Coating and stabilizing agent | Improve biocompatibility and water solubility | dovepress.com |
| Chitosan | Template and capping agent (Sol-gel) | Control synthesis | nih.gov |
| Pullulan | Capping agent | Control synthesis | nih.gov |
| Ovalbumin | Used in synthesis | Production of plate-like nanoparticles | nih.gov |
| cRGD Peptide | Conjugation via PAA linker | Targeted cellular uptake | researchgate.net |
| Honey | Coating and stabilizing agent | Inhibit aggregation | dovepress.com |
Morphological Control and Architectures of this compound-Based Materials
The morphology of this compound-based materials is a critical parameter that influences their physical and chemical properties, including their catalytic and biological activities. nih.gov Various synthesis methods have been refined to control the size, shape, and architecture of these materials.
Hydrothermal Synthesis:
The hydrothermal method, which utilizes high-pressure and high-temperature conditions in a sealed container with water as a solvent, is a common technique for synthesizing CeO₂ nanoparticles. nih.gov By manipulating synthesis parameters such as temperature and precursor concentration, different morphologies can be achieved. nih.gov For example, varying the concentration of this compound nitrate hexahydrate has been shown to alter the shape of the resulting nanoparticles from spherical to nanorod and then to nanocube. nih.gov Hydrothermal synthesis has been successfully used to produce nanocubes, nanorods, and nano-octahedral structures. nih.gov
Solvothermal Synthesis:
Similar to the hydrothermal method, solvothermal synthesis involves a sealed container at elevated temperature and pressure, but it uses non-aqueous solvents. This method allows for control over the physical properties of the this compound oxide nanoparticles, such as morphology and particle size. nih.gov For instance, using different solvents like water, ethanol (B145695), and ethylene (B1197577) glycol can produce plate-shaped, spherical, and porous nanoparticles, respectively. nih.gov A supercritical solvothermal method using this compound(III) chloride heptahydrate or this compound(III) nitrate hexahydrate as precursors in ethanol or methanol (B129727) has been employed to create rod-like and sphere-like particles. acs.org
Sol-Gel Method:
The sol-gel method typically involves the hydrolysis of a this compound precursor, such as this compound nitrate hexahydrate, leading to the formation of a this compound hydroxide gel. nih.gov This gel is then dried to obtain the final product. nih.gov Ceria nanopowders with crystallite sizes ranging from 5–20 nm have been prepared using this method with various this compound sources and stabilizers. researchgate.net
Microemulsion Method:
The microemulsion technique allows for the synthesis of this compound oxide nanoparticles with controlled particle size and morphology. nih.gov Parameters such as temperature, capping agents, and pH can be adjusted to narrow the particle size distribution, which is often in the range of 2–21 nm. nih.gov The predominant shape of nanoparticles produced via this method is spherical. nih.gov
Influence of Synthesis Parameters:
Precursor: The choice of this compound salt can significantly impact the final morphology. For example, in a supercritical solvothermal process, using this compound(III) chloride heptahydrate led to rod-like particles, while this compound(III) nitrate hexahydrate produced spherical particles. acs.org
Solvent: The solvent system plays a crucial role. In one study, water as a solvent produced plate-shaped nanoparticles, a water:ethanol mixture yielded smaller, spherical particles, and a water:ethylene glycol mixture resulted in porous nanoparticles. nih.gov
Temperature: Calcination temperature affects the crystallite size of the nanoparticles. Increasing the calcination temperature generally leads to an increase in particle size. nih.gov
Capping Agents/Additives: Capping agents like oleylamine (B85491) and citric acid can control the nucleation process and final morphology, leading to shapes like spheres, wires, and tadpoles. nih.gov
Table 2: Morphological Control of this compound Oxide Nanoparticles via Different Synthesis Methods
| Synthesis Method | Precursor | Solvent/Medium | Key Parameters Varied | Resulting Morphology | Particle Size | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | This compound nitrate hexahydrate | Deionized water | Concentration (0.45–0.6 M) | Spherical, Nanorod, Nanocube | 3–5 nm | nih.gov |
| Hydrothermal | This compound(III) nitrate hexahydrate | Water | Temperature, Concentration | Nanocubes, Nanorods, Nano-octahedral | - | nih.gov |
| Solvothermal | This compound nitrate hexahydrate | Water, Ethanol, Ethylene glycol | Solvent Composition | Plate-shaped, Spherical, Porous | - | nih.gov |
| Supercritical Solvothermal | This compound(III) chloride heptahydrate | Ethanol, Methanol | Precursor | Rod-like | 200–400 nm diameter, 1–2 μm length | acs.org |
| Supercritical Solvothermal | This compound(III) nitrate hexahydrate | Ethanol, Methanol | Precursor | Spherical | 300–500 nm | acs.orgresearchgate.net |
| Sol-Gel | This compound nitrate hexahydrate | - | - | Mesoporous structure | 5–20 nm | researchgate.net |
| Microemulsion | - | - | Temperature, Capping agents, pH | Spherical | 2–21 nm | nih.gov |
Cerium in Advanced Energy Systems
Cerium in Fuel Cell Technologies
This compound-based materials are instrumental in enhancing the performance and longevity of different types of fuel cells, from high-temperature solid oxide fuel cells to lower-temperature proton exchange membrane fuel cells.
Solid Oxide Fuel Cells (SOFCs): Electrolyte and Electrode Applications
This compound oxide (CeO₂), particularly when doped with rare-earth cations like gadolinium or samarium, has emerged as a key material for intermediate-temperature solid oxide fuel cells (IT-SOFCs), which operate between 650°C and 850°C. soton.ac.uk These doped ceria materials, such as Gadolinium-doped Ceria (GDC) and Samarium-doped Ceria (SDC), exhibit higher ionic conductivity at these lower temperatures compared to the traditional yttria-stabilized zirconia (YSZ) electrolyte, which requires temperatures of 800–1000°C for optimal performance. soton.ac.ukresearchgate.net
The introduction of trivalent dopants like Gd³⁺ or Sm³⁺ into the CeO₂ lattice creates oxygen vacancies to maintain charge neutrality. researchgate.net This high concentration of mobile oxygen vacancies is responsible for the superior ionic conductivity of doped ceria. researchgate.net For instance, a fuel cell with a nanocrystalline Sm³⁺ and Nd³⁺ co-doped CeO₂ (SNDC) electrolyte achieved a peak power density of 1070.31 mW·cm⁻² at 550°C, significantly higher than that of a pure nanocrystalline CeO₂ electrolyte. pv-magazine.com
Beyond the electrolyte, this compound-containing materials are integral to SOFC electrodes. rsc.org They are used as components in mixed conducting anodes and cathodes to enhance catalytic activity. researchgate.net In anodes, this compound-based composites are resistant to carbon deposition and impurities like sulfur, increasing the fuel cell's catalytic activity and compatibility with hydrocarbon fuels. rsc.orgresearchgate.net For example, anodes made of a composite of doped this compound oxide and doped strontium titanate show excellent electrical conductivity and tolerance to sulfur. researchgate.net When added to the cathode, nanosized this compound oxide particles can prevent adverse interactions between the cathode and the electrolyte. rsc.org Furthermore, this compound oxide-based materials in composite cathodes can increase oxygen ion conductivity, extend the three-phase interface where electrochemical reactions occur, and act as a synergistic catalyst for the oxygen reduction reaction. fbicrc.com.au
Performance of Doped Ceria Electrolytes in SOFCs
| Electrolyte Material | Operating Temperature (°C) | Ionic Conductivity (S/cm) | Peak Power Density (mW/cm²) | Reference |
|---|---|---|---|---|
| Gadolinium-doped Ceria (GDC) | 450 | 0.1 | 569 | nih.gov |
| Sm³⁺ and Nd³⁺ co-doped CeO₂ (SNDC) | 550 | - | 1070.31 | pv-magazine.com |
| Pure Nanocrystalline CeO₂ | 550 | - | 804.69 | pv-magazine.com |
Proton Exchange Membrane Fuel Cells (PEMFCs): Durability Enhancement and Radical Scavenging
In Proton Exchange Membrane Fuel Cells (PEMFCs), a primary factor limiting lifetime is the chemical degradation of the perfluorosulfonic acid (PFSA) membrane, such as Nafion. nih.govmdpi.com This degradation is driven by highly reactive species like hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, which are generated during fuel cell operation. sandia.govlabpartnering.org this compound, in the form of this compound oxide (CeO₂) nanoparticles or this compound ions (Ce³⁺), acts as a potent radical scavenger, significantly enhancing the durability of the membrane. epa.gov
The protective mechanism of this compound is rooted in its reversible redox transition between Ce³⁺ and Ce⁴⁺ states. wikipedia.org Ce³⁺ ions can neutralize harmful hydroxyl radicals, being oxidized to Ce⁴⁺ in the process. cityu.edu.hk The Ce⁴⁺ ions can then be regenerated back to Ce³⁺, creating a catalytic cycle that continuously decomposes the damaging radicals. labpartnering.org This scavenging activity mitigates the chemical attack on the polymer backbone of the membrane, reducing the rate of degradation and extending the operational life of the fuel cell.
Incorporating CeO₂ nanoparticles into the membrane or the electrode layers has been shown to be an effective strategy. epa.govwikipedia.org For example, Nafion/CeO₂ hybrid membranes exhibit excellent radical scavenging ability. researchgate.net In an accelerated stress test using a Fenton reagent, the fluoride emission rate (an indicator of membrane degradation) for a Nafion membrane with 10 wt% CeO₂ was 4.47 mg h⁻¹, substantially lower than the 55.78 mg h⁻¹ observed for a pristine Nafion membrane. researchgate.net However, while this compound effectively mitigates chemical degradation, its presence can also lead to a decrease in performance by reducing the membrane's proton conductivity and potentially blocking active sites in the catalyst layers. nih.govmdpi.com Therefore, optimizing the concentration and location of this compound is crucial to balance durability and performance. mdpi.com
Effect of CeO₂ on Nafion Membrane Degradation
| Membrane Composition | Fluoride Emission Rate (mg h⁻¹) | Reference |
|---|---|---|
| Pristine Nafion | 55.78 | researchgate.net |
| Nafion + 1 wt% CeO₂ | 43.05 | researchgate.net |
| Nafion + 3 wt% CeO₂ | 8.67 | researchgate.net |
| Nafion + 5 wt% CeO₂ | 6.01 | researchgate.net |
| Nafion + 10 wt% CeO₂ | 4.47 | researchgate.net |
Regenerative Hydrogen-Cerium Fuel Cells for Energy Conversion
This compound plays a central role in two distinct types of regenerative systems for energy conversion: solar thermochemical cycles for hydrogen production and electrochemical regenerative fuel cells for energy storage.
Solar Thermochemical Hydrogen Production: This technology utilizes concentrated solar power to drive a two-step water-splitting cycle based on the redox chemistry of this compound oxides. rsc.orgresearchgate.net
Thermal Reduction (Endothermic): At very high temperatures (typically 1400-1500°C), this compound(IV) oxide (CeO₂) is thermally reduced to a non-stoichiometric or this compound(III) oxide (Ce₂O₃), releasing oxygen. researchgate.netnih.gov
2CeO₂ → Ce₂O₃ + 0.5O₂ researchgate.net
Hydrolysis (Exothermic): In a subsequent, lower-temperature step (around 400–600°C), the reduced this compound oxide reacts with water (steam) to produce hydrogen gas, regenerating the initial CeO₂. researchgate.net
Ce₂O₃ + H₂O → 2CeO₂ + H₂ researchgate.net
The regenerated CeO₂ can then re-enter the cycle, creating a closed loop for sustainable hydrogen production powered by solar energy. nih.gov This process leverages this compound's ability to withstand high temperatures and its favorable redox properties. researchgate.net Research has shown that solar-to-fuel efficiencies of over 20% are achievable with this technology. researchgate.net
Regenerative Hydrogen-Cerium Fuel Cell (RHCFC): This system functions as an electrochemical energy storage device, akin to a redox flow battery. It combines a standard hydrogen electrode (similar to a PEMFC anode) with a positive electrolyte containing the Ce(III)/Ce(IV) redox couple. researchgate.net
Charging: Electricity is used to oxidize Ce³⁺ to Ce⁴⁺ at the positive electrode and produce hydrogen gas from protons at the negative electrode.
Discharging: The stored chemical energy is released by reducing Ce⁴⁺ back to Ce³⁺ and oxidizing hydrogen, generating electricity.
A prototype of such a cell has demonstrated a peak power density of 148 mW cm⁻² when fully charged, showcasing its potential for large-scale energy storage applications. researchgate.net
Investigation of this compound Ion Migration Phenomena in Fuel Cell Components
While this compound-based materials offer significant advantages in SOFCs, their long-term stability can be compromised by ion migration and related degradation phenomena, particularly at the high operating temperatures.
Another critical issue is the interdiffusion of cations at the interface between the ceria-based component (often an interlayer or barrier layer) and other cell components, such as the YSZ electrolyte. researchgate.net When a gadolinium-doped ceria (GDC) barrier layer is used between a YSZ electrolyte and a cathode, interdiffusion of Ce, Gd, Zr, and Y cations can occur at sintering temperatures above 1200°C. sandia.govresearchgate.net This forms a Ce-Zr solid solution phase at the interface which is highly resistive to ion transport, increasing the ohmic resistance of the cell and causing severe performance degradation. rsc.orgnih.gov The extent of this interdiffusion is a key factor affecting the long-term stability and functionality of the SOFC layers. mdpi.com
Furthermore, cations from the electrodes can migrate into the ceria interlayer. For instance, elements like Sr, Fe, and Co from common cathode materials can diffuse into the GDC interlayer, altering its chemical composition and potentially impacting its performance and stability. mdpi.com Understanding and mitigating these ion migration and interdiffusion phenomena are crucial for the development of durable and reliable SOFCs with ceria-based components.
This compound in Energy Storage Devices
This compound's versatile redox chemistry makes it a promising candidate for large-scale energy storage, particularly in redox flow batteries.
Redox Flow Batteries: this compound(III)/(IV) Redox Chemistry and Electrolyte Design
The Ce(III)/Ce(IV) redox couple is highly attractive for aqueous redox flow batteries (RFBs) due to its high standard electrode potential (ranging from 1.28 V to 1.72 V depending on the supporting electrolyte), which can lead to high open-circuit cell voltages. mdpi.comresearchgate.net This is particularly evident in the zinc-cerium (Zn-Ce) hybrid RFB, which can achieve an open-circuit voltage as high as 2.43 V, one of the largest among aqueous RFB systems. soton.ac.ukwikipedia.org
In a typical Zn-Ce RFB, the electrochemical reactions are:
Positive Electrode: Ce³⁺ ↔ Ce⁴⁺ + e⁻
Negative Electrode: Zn²⁺ + 2e⁻ ↔ Zn
A key aspect of this compound-based RFBs is the electrolyte design. Methanesulfonic acid (MSA) is often used as the supporting electrolyte because it allows for high concentrations of both zinc and this compound ions. sandia.govwikipedia.org The solubility of this compound(III) methanesulfonate can be as high as 2.4 M. wikipedia.org Mixed acid systems, such as MSA and sulfuric acid, have also been explored to enhance the solubility and reversibility of the this compound redox reaction. cityu.edu.hk
Despite the high cell voltage, the development of this compound-based RFBs faces several challenges. The electrochemical kinetics of the Ce(III)/Ce(IV) redox reaction are notoriously sluggish, leading to significant overpotentials and reduced energy efficiency. researchgate.netresearchgate.net Furthermore, the highly oxidative nature of the Ce⁴⁺ electrolyte can cause degradation of electrode materials, typically carbon felts. researchgate.net To overcome these issues, research is focused on developing highly active and stable electrocatalysts for the this compound redox reactions. rsc.org For instance, modifying graphite felts with materials like WO₃ nanowall arrays has been shown to significantly improve energy efficiency and durability. rsc.org Other this compound-based systems, such as vanadium-cerium and this compound-polysulfide RFBs, are also under investigation to leverage this compound's high redox potential for energy storage. fbicrc.com.aunih.gov
Performance Characteristics of a Zinc-Cerium Redox Flow Battery
| Parameter | Value | Reference |
|---|---|---|
| Open-Circuit Voltage | ~2.43 V | wikipedia.org |
| Coulombic Efficiency (at 50 mA cm⁻²) | 92% | wikipedia.org |
| Voltage Efficiency (at 50 mA cm⁻²) | 68% | wikipedia.org |
| Energy Efficiency (undivided cell) | ~75% | wikipedia.org |
| Supporting Electrolyte | Methanesulfonic Acid (MSA) | wikipedia.org |
Lithium-ion Batteries: Impact of this compound Doping on Cathode Material Performance
The performance of lithium-ion batteries is heavily dependent on the properties of their cathode materials. Doping these materials with small amounts of this compound has emerged as a promising strategy to overcome challenges such as poor rate capability and capacity fading.
Research indicates that introducing this compound into the crystal structure of cathode materials can lead to significant improvements in electrochemical performance. When Ce³⁺ ions are partially substituted for other ions, such as Mn⁴⁺ in lithium-rich manganese-based layered oxides, several beneficial effects are observed. The larger ionic radius of this compound compared to manganese expands the crystal lattice, which facilitates faster diffusion of lithium ions. electrochemsci.orgscientific.net This structural modification is a key factor in enhancing the material's rate capability. electrochemsci.orgresearchgate.net
Moreover, this compound doping helps to stabilize the layered crystal structure of cathode materials like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM-523). researchgate.net This stabilization inhibits structural collapse during repeated charging and discharging cycles, leading to improved long-term cyclability and capacity retention. researchgate.netresearchgate.net Studies have shown that this compound-doped cathodes exhibit lower charge transfer resistance and reduced cation mixing, further contributing to their superior performance. electrochemsci.orgresearchgate.net For instance, a Ce³⁺-doped lithium-rich cathode demonstrated a high capacity retention of 91.2% at a 2C rate after 100 cycles, a significant improvement over the 81.5% retention of the undoped material. electrochemsci.org Similarly, this compound-doped NCM-523 showed a capacity retention of 97.35% after 30 cycles at a high potential of 4.5 V, compared to 90.90% for the pristine version. researchgate.net
The enhanced performance is attributed to the synergistic effects of structural stability, improved lithium-ion diffusion, and reduced internal resistance conferred by the this compound dopant. researchgate.netresearchgate.net
Table 1: Impact of this compound Doping on Cathode Material Performance
| Cathode Material | Dopant Level (x) | Discharge Capacity (at 5C) | Capacity Retention (at 2C, 100 cycles) | Key Findings |
|---|---|---|---|---|
| Li₁.₂₀[Mn₀.₅₄₋ₓNi₀.₁₃Co₀.₁₃Ceₓ]O₂ | x = 0 | 92.8 mAh g⁻¹ | 81.5% | Baseline performance of the pristine material. |
| Li₁.₂₀[Mn₀.₅₄₋ₓNi₀.₁₃Co₀.₁₃Ceₓ]O₂ | x = 0.02 | 136.7 mAh g⁻¹ | 91.2% | Optimal this compound doping enhances rate capacity and cycling stability due to faster Li⁺ diffusion and lower charge transfer resistance. electrochemsci.org |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM-523) | Undoped | - | 90.90% (at 1C, 30 cycles, 4.5V) | Standard performance of the commercial-grade cathode. |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM-523) | Ce-doped | - | 97.35% (at 1C, 30 cycles, 4.5V) | This compound doping stabilizes the crystal structure, improves Li-ion diffusion, and significantly enhances cycling stability, especially at high potentials. researchgate.net |
| Li₁.₂Ni₀.₁₃Co₀.₁₃Mn₀.₅₄O₂ | Ce-doped | 265.4 mAh g⁻¹ (at 0.1C) | 98.2% (at 1.0C, 100 cycles) | This compound doping induced a layered-spinel hetero-structure, which improved cycling stability and rate capability. researchgate.net |
Supercapacitors and Electrochemical Energy Storage Mechanisms
This compound-based materials, particularly this compound oxide (CeO₂), are gaining attention as high-performance electrodes for supercapacitors. Their effectiveness stems from their ability to store charge through a mechanism known as pseudocapacitance, which involves fast and reversible faradaic redox reactions at the electrode surface. nih.govresearchgate.net The transition between Ce³⁺ and Ce⁴⁺ oxidation states facilitates these rapid charge-transfer processes. mdpi.commdpi.com
Nanostructured this compound oxide, such as nanoparticles and nanorods, provides a high surface area with abundant active sites for these redox reactions, leading to high specific capacitance. acs.orgscispace.com Research has demonstrated that CeO₂ nanoparticles can achieve a maximum specific capacitance of 523 F g⁻¹ in a neutral aqueous electrolyte like NaCl. acs.org
To further enhance performance, this compound oxide is often combined with conductive materials to form composites. For example, composites of CeO₂ with graphene or mesoporous carbon have shown significantly improved specific capacitance and cycling stability. mdpi.comresearchgate.net A composite of this compound metal-organic framework (Ce-MOF) and graphene oxide (GO) exhibited a remarkable specific capacitance of 2221.2 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov Similarly, doping CeO₂ with other metal ions like Zirconium (Zr) can enhance specific capacity; Zr-doped CeO₂ nanostructures showed a specific capacity of 448.1 C g⁻¹, which is 1.8 times higher than that of pure CeO₂. northumbria.ac.uk
The electrochemical energy storage mechanism in these this compound-based materials is a combination of electric double-layer capacitance (EDLC) from the carbon-based components and pseudocapacitance from the faradaic reactions of this compound oxide. nih.govresearchgate.net This synergistic effect results in high energy and power densities, making this compound-based composites promising for next-generation energy storage devices. nih.govmdpi.com
Table 2: Performance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance / Capacity | Cycling Stability | Key Findings |
|---|---|---|---|---|
| CeO₂ Nanoparticles | NaCl | 523 F g⁻¹ (at 2 mV s⁻¹) | 82% retention after 2000 cycles | Demonstrates the high pseudocapacitive potential of nanostructured this compound oxide. acs.org |
| CeO₂/SiO₂/CMK-3 Composite | - | 403 F/g (at 1 A/g) | 91.98% retention after 3000 cycles | The composite structure enhances ion transport and electron conductivity, leading to excellent stability and high energy density. mdpi.com |
| Zr-doped CeO₂ (CeO₂-Zr-1) | 2M KOH | 448.1 C g⁻¹ (at 1 A g⁻¹) | 96.4% retention after 6000 cycles | Zirconium doping significantly enhances the specific capacity and long-term cycling stability of this compound oxide. northumbria.ac.uk |
| Ce-MOF/GO Composite | 3 M KOH + 0.2 M K₃Fe(CN)₆ | 2221.2 F g⁻¹ (at 1 A g⁻¹) | - | The mesoporous structure and pseudocapacitive contribution from graphene oxide lead to exceptionally high specific capacitance. nih.gov |
| CeO₂-RGO Nanocomposite | - | 185 F g⁻¹ (at 2.0 A g⁻¹) | 105.6% of initial value after 4000 cycles | Anchoring CeO₂ nanoparticles on reduced graphene oxide sheets maximizes specific capacitance and shows excellent cycling stability. researchgate.net |
This compound Applications in Solar Energy Conversion Technologies
This compound's versatile properties are also being harnessed to improve the efficiency and durability of solar energy conversion technologies.
In perovskite solar cells, this compound oxide (CeO₂) has been successfully employed as an efficient electron extraction layer. rsc.org Processed at low temperatures, the CeOₓ layer demonstrates good charge selectivity and protects the sensitive perovskite material from moisture. Furthermore, it acts as a diffusion barrier, preventing corrosion of the metal electrode. rsc.org this compound-doped indium oxide has also been developed as a transparent top electrode for semitransparent perovskite solar cells, achieving high photovoltaic conversion efficiency. nih.gov
Another significant application is in solar-driven thermochemical cycles for producing hydrogen, a clean energy carrier. These cycles use concentrated solar energy to drive a two-step water-splitting process. This compound oxide is an ideal material for this application due to its rapid kinetics and ability to withstand the high temperatures required (up to 1500°C for the reduction step). umn.eduaip.org The cycle involves the thermal reduction of CeO₂ to a non-stoichiometric form, which is then re-oxidized by steam to produce hydrogen gas, regenerating the CeO₂ for the next cycle. aip.orgmdpi.com This process offers a pathway to high solar-to-fuel energy conversion efficiency. aip.org
Cerium in Environmental Remediation and Sustainable Technologies
Wastewater Treatment Applications of Cerium Compounds
This compound compounds have emerged as highly effective materials in wastewater treatment, offering superior performance in comparison to traditional coagulants and adsorbents. Their application spans the removal of nutrients, degradation of organic pollutants, and sequestration of heavy metals, often through mechanisms that are more efficient and robust across varying environmental conditions.
The discharge of phosphorus-rich wastewater is a primary driver of eutrophication in aquatic ecosystems. This compound-based materials offer a highly efficient solution for phosphorus removal through both coagulation and adsorption mechanisms.
As a coagulant, this compound demonstrates superior performance over traditional chemicals like aluminum sulfate (alum). It achieves high phosphorus removal rates (up to 98.9%) at significantly lower molar dose rates than alum. rsc.orgmdpi.com A key advantage of this compound is its effectiveness over a broad pH range (3 to 10), which eliminates the need for pH adjustments in treatment facilities. rsc.org The primary mechanism involves the precipitation of phosphorus as a dense, stable, and insoluble crystalline mineral called rhabdophane, specifically this compound phosphate (CePO₄). rsc.orgmdpi.comnih.gov This strong bond prevents the re-release of phosphorus back into the wastewater, a common issue with weaker adsorption bonds formed by alum-based flocs. mdpi.comnih.gov The resulting this compound phosphate sludge is also denser and settles more rapidly, improving clarifier performance and reducing sludge volume. mdpi.comnih.gov
This compound-based adsorbents, such as this compound oxide (CeO₂) nanoparticles, this compound-based metal-organic frameworks (MOFs), and various composite materials, also exhibit exceptional phosphate removal capacities. bohrium.comfrontiersin.orgfrontiersin.org These materials leverage high surface areas and a strong binding affinity between this compound and phosphate. For instance, a Ce(IV)-based MOF demonstrated a maximum adsorption capacity of 179 mg/g and rapid removal kinetics. frontiersin.org Similarly, this compound-aluminum binary oxide nanoparticles have shown an exceptionally high adsorption capacity of 384.6 mg/g. rsc.org The mechanism is often attributed to ligand exchange and the formation of Ce–O–P bonds at the material's surface. frontiersin.org
Table 7.1: Performance of this compound-Based Materials in Phosphorus Removal
| This compound-Based Material | Method | Removal Efficiency (%) | Max. Adsorption Capacity (mg P/g) | Optimal pH | Reference |
| This compound Coagulant | Coagulation | Up to 98.9 | N/A (Coagulation) | 3.0 - 10.0 | rsc.org |
| This compound-Aluminum Binary Oxide | Adsorption | 91.5 | 384.6 | 2.4 | rsc.org |
| Ce-Zr-Al Composite | Adsorption | 92.6 | 73.51 | ~8.0 (pHpzc) | frontiersin.org |
| Ce-based MOF (Ce-BDC) | Adsorption | - | 179 | 2.0 - 12.0 | frontiersin.org |
| Ce-based MOF (Ce-BTC) | Adsorption | - | 70.7 | 3.0 - 9.0 | |
| This compound Hydroxide (B78521) (on molecular sieve) | Adsorption | High | - | 4.0 - 11.0 | researchgate.net |
This compound's catalytic properties, driven by its redox chemistry, make it a powerful agent for the degradation of persistent organic pollutants (POPs) such as dyes, pharmaceuticals, and hydrocarbons. This compound-based materials, particularly this compound oxide (CeO₂), are widely used as catalysts and photocatalysts in processes designed to break down these complex molecules into simpler, less harmful substances.
In the realm of photocatalysis, CeO₂ and its composites have shown great promise. When illuminated with visible or UV light, these materials generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in oxidizing organic compounds. rsc.orgbohrium.com Mesoporous this compound oxide nanospheres, for instance, have been used to completely decompose dyes like Rhodamine B within hours under visible light. rsc.org Composites of CeO₂ with materials like graphene or other metal oxides (e.g., Fe₂O₃, CdS) can further enhance photocatalytic activity by improving charge separation and reducing the recombination of electron-hole pairs. mdpi.com These composites have achieved degradation efficiencies of over 90% for dyes like Methylene Blue and Acridine Orange. mdpi.comnih.gov
This compound also plays a crucial role in other advanced oxidation processes. In catalytic wet oxidation (CWO), this compound-based mixed oxides (e.g., MnCeOx) have achieved complete removal of phenol and 94% removal of total organic carbon (TOC) from synthetic fracking wastewater. nih.gov In catalytic ozonation, this compound supported on activated carbon (Ce/AC) or in bilayer films (CeO₂/NiO) significantly enhances the decomposition of ozone to produce hydroxyl radicals. This leads to much higher removal rates for pharmaceuticals like p-toluenesulfonic acid and methylparaben compared to ozonation alone. researchgate.netnih.gov For example, a Ce/AC catalyst achieved a 74.1% COD removal in 60 minutes, compared to 50.8% with ozone alone. researchgate.net this compound-based MOFs have also demonstrated catalytic activity, using hydrogen peroxide to selectively degrade dyes like Congo red. researchgate.net
Table 7.2: Degradation of Organic Pollutants using this compound-Based Catalysts
| Catalyst | Process | Pollutant | Degradation Efficiency (%) | Time | Reference |
| Mesoporous Ce₇O₁₂/CeO₂ | Photocatalysis | Rhodamine B | ~100 | 6 h | rsc.org |
| Ce-Cd Oxide | Photocatalysis | Acridine Orange | 90.2 | 3 h | nih.gov |
| g-C₃N₄/CeO₂/M-rGO | Photocatalysis | Congo Red | 91 | - | mdpi.com |
| MnCeOx | Catalytic Wet Oxidation | Phenol | 100 | - | nih.gov |
| Ce/Activated Carbon | Catalytic Ozonation | p-Toluenesulfonic Acid | 74.1 (COD Removal) | 60 min | researchgate.net |
| CeO₂/NiO Film | Catalytic Ozonation | Methylparaben | 58.5 (Mineralization) | 120 min | nih.gov |
| Ce-UiO-66 MOF | Adsorption/Catalysis | Congo Red | - (Adsorption Capacity: 285.71 mg/g) | - | researchgate.net |
This compound-based adsorbents have proven to be highly effective for the removal of toxic heavy metal ions and other inorganic contaminants from water due to their high affinity, large surface area, and stability across a range of pH values.
Fluoride contamination in drinking water is a significant health concern, and this compound-based materials offer a potent solution. Mesoporous this compound-aluminum binary oxide nanoparticles have exhibited an exceptionally high maximum adsorption capacity of 384.6 mg/g. rsc.orgresearchgate.net this compound-based MOFs and this compound-doped composites also show remarkable defluoridation capacities. For example, this compound-carboxymethyl cellulose beads loaded with CeO₂ nanoparticles achieved a maximum adsorption capacity of 312 mg/g. acs.org The mechanism involves electrostatic interaction, ion-exchange, and complexation between this compound and fluoride ions. researchgate.net
Chromium , particularly in its hexavalent form (Cr(VI)), is highly toxic and carcinogenic. This compound-based adsorbents not only sequester Cr(VI) but can also facilitate its reduction to the less toxic trivalent form (Cr(III)). Nano-cerium-based adsorbents have achieved calculated adsorption capacities as high as 302.43 mg/g. bohrium.com The presence of Ce(III) and oxygen vacancies on the adsorbent surface is critical, as they promote the complexation and subsequent reduction of Cr(VI). bohrium.com Materials like hydrous this compound-copper oxide have reported scavenging capacities up to 508.85 mg/g, operating through a chemisorption mechanism. nih.gov
Table 7.3: Adsorption Capacities of this compound-Based Materials for Various Contaminants
| Adsorbent Material | Contaminant | Max. Adsorption Capacity (mg/g) | Reference |
| Mesoporous Ce-Al Binary Oxide | Fluoride | 384.6 | rsc.orgresearchgate.net |
| CeO₂-CMC-Ce Beads | Fluoride | 312 | acs.org |
| Ce-PMA MOF | Fluoride | 159.6 | nih.gov |
| Ce-Fe Bimetal MOF | Fluoride | 84.4 | mdpi.com |
| Hydrous Ce-Cu Oxide | Chromium (VI) | 508.85 | nih.gov |
| Nano-cerium-based adsorbent (Ce@C) | Chromium (VI) | 302.43 | bohrium.com |
| CeO₂ Nanoparticles | Chromium (VI) | 121.95 | nih.gov |
| Ce-Fe Oxide Adsorbent | Arsenic (V) | 70.4 | frontiersin.org |
| CeO₂ Modified Activated Carbon | Arsenic (V) | 43.60 | researchgate.net |
| CeO₂ Modified Activated Carbon | Arsenic (III) | 36.77 | researchgate.net |
| FS-CeO₂ Bio-adsorbent | Arsenic (V) | 92.61 | nih.gov |
| FS-CeO₂ Bio-adsorbent | Chromium (VI) | 65.50 | nih.gov |
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to mineralize recalcitrant organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). This compound's unique ability to easily cycle between its +3 and +4 oxidation states makes it an exceptional catalyst for various AOPs, including Fenton-like reactions, catalytic ozonation, and photocatalysis.
Catalytic Ozonation: this compound-based materials significantly enhance the efficiency of ozonation. The surface of catalysts like this compound oxide (CeO₂) promotes the decomposition of ozone (O₃) into more powerful hydroxyl radicals. researchgate.netacs.org This leads to faster and more complete mineralization of organic pollutants. For instance, a Mn-Ce/Al₂O₃ catalyst increased the degradation of the antibiotic ciprofloxacin to 85% in 60 minutes, with a kinetic rate 3.0 times higher than ozonation alone. nih.gov The synergistic effect between the Mn(III)/Mn(IV) and Ce(III)/Ce(IV) redox pairs is credited with accelerating ozone decomposition. nih.gov Similarly, this compound supported on activated carbon (Ce/AC) increased COD removal from pharmaceutical wastewater to 74.1%, compared to 50.8% for ozonation without a catalyst. nih.govacs.org
Photocatalysis and Catalytic Wet Air Oxidation (CWAO): this compound's role in AOPs extends to photocatalysis, where this compound-based materials like CeCl₃ can use visible light to generate radicals for the aerobic oxidation of organic compounds. bohrium.comresearchgate.net In CWAO, a high-temperature and high-pressure process, this compound-containing catalysts are highly active. The redox process (Ce³⁺/Ce⁴⁺) on the catalyst surface increases the availability of active surface oxygen, which enhances the oxidation of pollutants and inhibits the deposition of carbon on the catalyst. nih.gov
The catalytic action in all these processes is fundamentally linked to the Ce³⁺/Ce⁴⁺ redox cycle, which facilitates electron transfer and promotes the formation of ROS, making this compound a versatile and effective catalyst for the destruction of persistent organic pollutants in water. frontiersin.org
The use of this compound as a coagulant in wastewater treatment, particularly for phosphorus removal, results in a sludge rich in this compound phosphate (CePO₄). Given that both this compound and phosphorus are classified as critical raw materials, recovering these elements from the sludge is a key aspect of creating a circular economy in wastewater treatment. rsc.org
The recovery process typically involves several stages. First, an acid extraction is performed, often using hydrochloric acid (HCl), to dissolve the this compound and phosphorus from the sludge into an aqueous solution. mdpi.comnih.gov Studies have demonstrated high extraction efficiencies under optimized conditions, with up to 99.6% of this compound and 97.5% of phosphorus being transferred to the liquid phase. mdpi.com
Following extraction, selective precipitation is used to separate the this compound. By adding oxalic acid and adjusting the pH, this compound is precipitated as highly insoluble this compound(III) oxalate (Ce₂(C₂O₄)₃), leaving the phosphorus in the filtrate. rsc.orgmdpi.com This step can achieve a precipitation yield for this compound of over 99.9%. mdpi.com
The recovered this compound(III) oxalate is then converted into a reusable form. This is typically done through thermal decomposition (calcination) at temperatures around 350 °C to produce this compound(IV) oxide (CeO₂). mdpi.comnih.gov Finally, the this compound(IV) oxide is reacted with appropriate acids (e.g., HCl or H₂SO₄), often in the presence of a reducing agent like hydrogen peroxide (H₂O₂), to regenerate the this compound coagulant salts , such as this compound(III) chloride (CeCl₃) or this compound(III/IV) sulfates. rsc.orgmdpi.com
This multi-step process not only allows for the recycling of the valuable this compound coagulant but also provides a separate stream rich in phosphorus, which can potentially be recovered for use as a fertilizer. nih.gov The reclamation of these resources from what would otherwise be a waste product aligns with sustainability goals by reducing the demand for virgin materials and minimizing waste disposal. nih.gov In scenarios where direct recycling is not implemented, the this compound phosphate sludge itself has been proposed as a potential agricultural fertilizer, owing to its nutrient content and the low toxicity of this compound compounds. nih.gov
Table 7.4: this compound Recovery and Recycling Efficiencies from Wastewater Sludge
| Recovery Stage | Process Details | Efficiency (%) | Reference |
| Acid Extraction (Ce) | HCl leaching from sludge | 99.6 | mdpi.com |
| Acid Extraction (P) | HCl leaching from sludge | 97.5 | mdpi.com |
| Selective Precipitation (Ce) | Precipitation as this compound(III) oxalate | 99.97 | mdpi.com |
| Final Product (CeCl₃) | Regeneration from CeO₂ | 97.0 | rsc.orgmdpi.com |
| Final Product (Ce₂(SO₄)₃) | Regeneration from CeO₂ | 97.4 | rsc.orgmdpi.com |
| Final Product (Ce(SO₄)₂) | Regeneration from CeO₂ | 98.3 | rsc.orgmdpi.com |
Bioremediation and Phytoremediation Enhancement via this compound-Based Materials
This compound-based materials, particularly this compound oxide nanoparticles (CeO₂ NPs), have shown potential to influence and enhance biological remediation processes, including bioremediation by microorganisms and phytoremediation by plants. However, their effects are complex and highly dependent on concentration, demonstrating a hormetic (dose-dependent) response.
Bioremediation: CeO₂ NPs can interact with microbial communities involved in pollutant degradation. At optimal, very low concentrations, these nanoparticles have been observed to improve the bioremediation of nitrate (B79036) and phosphate in dairy effluent. nih.govmdpi.com The mechanism is thought to involve the stimulation of growth or metabolic activity of specific bacterial species. For example, in one study, the addition of CeO₂ NPs improved nitrate reduction efficiency to over 83% and phosphate reduction to over 87% using a wastewater inoculum. mdpi.com However, the antimicrobial properties of this compound compounds are well-documented, and at higher concentrations, CeO₂ NPs can be toxic to microorganisms, inhibiting enzyme activities and microbial growth, which would be detrimental to bioremediation processes. researchgate.netnih.gov
Phytoremediation: The application of this compound-based materials to enhance phytoremediation—the use of plants to remove, degrade, or stabilize environmental contaminants—is an area of active research.
Positive Effects (Low Concentrations): At low doses, CeO₂ NPs can act as a stress mitigator for plants growing in contaminated soil. Studies have shown that CeO₂ NPs can improve plant growth, biomass production, and photosynthetic activity under conditions of heavy metal stress (e.g., chromium). frontiersin.org The nanoparticles appear to enhance the plant's own antioxidant defense systems, reducing oxidative stress caused by the contaminants. frontiersin.org This allows the plant to remain healthier and more robust, thereby potentially increasing its capacity to stabilize or extract pollutants from the soil.
The enhancement of phytoremediation by this compound is therefore not typically due to this compound directly increasing metal uptake, but rather by improving the plant's resilience to the toxic environment. For example, the application of CeO₂ NPs to sunflower plants in chromium-contaminated soil significantly improved plant growth and reduced markers of oxidative stress, indirectly boosting the plant's remediation capabilities. frontiersin.org Understanding the precise concentration thresholds that separate the beneficial from the toxic effects is critical for the successful application of this compound-based materials in enhancing bioremediation and phytoremediation efforts.
Cerium in Biomedical and Nanomedicine Applications
Cerium Oxide Nanoparticles (CeNPs) as Catalytic Antioxidants
This compound oxide nanoparticles have emerged as promising therapeutic agents due to their intrinsic ability to act as regenerative antioxidants. acs.org This catalytic behavior is attributed to the reversible oxidation state of this compound, which can switch between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface. This unique characteristic allows CeNPs to scavenge a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to numerous pathological conditions. The antioxidant capacity of nanoceria is not only potent but also self-renewing, making it a sustainable and efficient approach to managing oxidative damage in biological systems. acs.org
The primary mechanism behind the antioxidant activity of CeNPs lies in their ability to mimic the function of natural antioxidant enzymes. The surface of nanoceria is rich in oxygen vacancies and a dynamic equilibrium of Ce³⁺ and Ce⁴⁺ ions. The presence of Ce³⁺ ions is crucial for the superoxide dismutase (SOD)-mimetic activity, where superoxide radicals (O₂⁻) are dismutated to hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). Concurrently, the Ce⁴⁺ ions contribute to the catalase (CAT)-mimetic activity, facilitating the decomposition of hydrogen peroxide into water and oxygen.
The ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface is a critical determinant of its dominant catalytic activity and can be influenced by the synthesis method and the surrounding microenvironment. researchgate.net This dual enzymatic activity allows CeNPs to effectively neutralize two major types of ROS, providing comprehensive protection against oxidative stress. The regenerative cycle, where Ce³⁺ is oxidized to Ce⁴⁺ and subsequently reduced back to Ce³⁺, ensures the sustained antioxidant effect of these nanoparticles. mdpi.com
| Reactive Oxygen Species (ROS) | Modulation by CeNPs | Dominant this compound Oxidation State |
| Superoxide (O₂⁻) | Dismutation to H₂O₂ and O₂ | Ce³⁺ |
| Hydrogen Peroxide (H₂O₂) | Decomposition to H₂O and O₂ | Ce⁴⁺ |
Beyond their SOD and catalase-mimetic activities, nanoceria has been reported to exhibit other enzyme-like properties, including oxidase and peroxidase-like activities. nih.govnih.gov This multi-enzyme mimetic capability makes them exceptionally versatile in combating oxidative stress. The specific mimetic activity can be modulated by factors such as pH, with peroxidase-like activity being more prominent in acidic environments and catalase-like activity favored in alkaline conditions. nih.gov
The ability of nanoceria to mimic multiple antioxidant enzymes provides a robust defense mechanism against a wide spectrum of ROS. This is particularly advantageous in complex biological systems where various types of ROS are generated simultaneously. By functioning as a broad-spectrum antioxidant, nanoceria can offer significant therapeutic benefits in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. researchgate.net The sustained and regenerative nature of their catalytic activity offers a distinct advantage over conventional antioxidants, which are consumed in the process of neutralizing free radicals. acs.org
| Enzyme Mimicked | Catalytic Action of Nanoceria | Key Factors Influencing Activity |
| Superoxide Dismutase (SOD) | Scavenges superoxide radicals | High Ce³⁺/Ce⁴⁺ ratio |
| Catalase (CAT) | Decomposes hydrogen peroxide | High Ce⁴⁺/Ce³⁺ ratio |
| Peroxidase | Catalyzes the oxidation of a substrate by hydrogen peroxide | Acidic pH |
| Oxidase | Catalyzes oxidation-reduction reactions involving molecular oxygen | Surface chemistry |
This compound in Drug Delivery Systems
Leveraging their unique physicochemical properties, this compound oxide nanoparticles have been extensively explored as nanocarriers for the targeted delivery of therapeutic agents. Their high surface area-to-volume ratio allows for efficient drug loading, while their biocompatibility and stimuli-responsive nature enable controlled and site-specific drug release. researchgate.net Surface modification of CeNPs with various polymers and targeting ligands further enhances their efficacy as drug delivery vehicles. acs.orgnih.gov
This compound oxide nanoparticles serve as effective carriers for a variety of therapeutic molecules, including anticancer drugs like doxorubicin and paclitaxel. acs.org The encapsulation of these drugs within or on the surface of CeNPs can be achieved through various methods, including physical adsorption and chemical conjugation. The loading efficiency is influenced by factors such as the nanoparticle's surface chemistry, the properties of the drug, and the loading conditions. acs.org
Once loaded, the release of the therapeutic agent can be triggered by specific stimuli present in the target microenvironment, such as changes in pH or redox potential. This controlled release mechanism minimizes systemic toxicity and enhances the therapeutic index of the encapsulated drug. Furthermore, the inherent antioxidant properties of CeNPs can provide a synergistic therapeutic effect, particularly in cancer therapy, where they can mitigate the oxidative stress induced by chemotherapeutic agents in healthy tissues while potentially sensitizing cancer cells to treatment. researchgate.net
A key advantage of using this compound oxide-based nanocarriers is their ability to respond to specific physiological or pathological stimuli, leading to on-demand drug release. The most commonly exploited stimulus is the acidic microenvironment of tumors. The lower pH in cancerous tissues can trigger the degradation of pH-sensitive polymer coatings on the CeNPs or even lead to the dissolution of the nanoparticles themselves, resulting in the release of the encapsulated drug. researchgate.netnih.gov
In addition to pH, the higher intracellular concentration of glutathione (GSH) in cancer cells can also be utilized as a trigger. Disulfide bonds incorporated into the nanocarrier structure can be cleaved in the presence of high GSH levels, leading to the disassembly of the carrier and subsequent drug release. nih.gov Multi-stimuli-responsive systems that react to a combination of triggers, such as pH, GSH, and even light, have also been developed to achieve more precise and efficient drug delivery. nih.gov
| Stimulus | Mechanism of Drug Release | Physiological/Pathological Context |
| Low pH | Degradation of pH-sensitive coatings, dissolution of CeNPs | Tumor microenvironment, endosomes/lysosomes |
| High Glutathione (GSH) | Cleavage of disulfide bonds in the nanocarrier | Intracellular environment of cancer cells |
| Light | Conformational change of photosensitizers | External trigger for photodynamic therapy |
The biocompatibility of this compound-based nanocarriers is a critical factor for their clinical translation. While pristine CeNPs have shown some level of toxicity at high concentrations, their biocompatibility can be significantly improved through surface modifications. nih.govmdpi.com Coating the nanoparticles with biocompatible polymers such as alginate or dextran can reduce their agglomeration and minimize adverse interactions with biological components. nih.govacs.org
To enhance the therapeutic efficacy and reduce off-target effects, targeted delivery strategies are employed. This involves functionalizing the surface of the CeNPs with targeting moieties that can specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. Folic acid, for instance, is a common targeting ligand used to deliver drugs to folate receptor-positive cancer cells. researchgate.net Another innovative approach involves coating the nanocarriers with cell membranes derived from the target cells themselves, which helps them to evade the immune system and achieve homologous targeting. acs.orgnih.gov
Antimicrobial Properties of this compound Compounds
This compound and its compounds, particularly in the form of nanoparticles, have garnered significant attention for their potent antimicrobial properties. These materials offer a unique mechanism of action that differs from traditional antibiotics, making them a promising avenue for combating pathogenic microorganisms.
Antibacterial Mechanisms of this compound-Based Materials
The antibacterial efficacy of this compound-based materials, especially this compound oxide nanoparticles (CeO₂ NPs), is attributed to a combination of physical and chemical interactions with bacterial cells. A primary mechanism involves the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent cellular damage. This process is intimately linked to the ability of this compound to cycle between its Ce(III) and Ce(IV) oxidation states on the nanoparticle surface. uq.edu.aunih.govorientjchem.org
Direct contact between the nanoparticles and the bacterial cell membrane is another critical aspect of their antibacterial action. orientjchem.org this compound oxide nanoparticles typically possess a positive surface charge, which facilitates a strong electrostatic attraction to the negatively charged surface of bacterial membranes. orientjchem.org This interaction can disrupt the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death. nih.gov Furthermore, the physical presence of these nanoparticles on the bacterial surface can interfere with cellular respiration and other vital membrane functions. Some studies have observed significant damage to the cell membranes of bacteria like E. coli following exposure to CeO₂ NPs. nih.gov
The antibacterial activity is not uniform across all bacterial types. For instance, some studies have shown that this compound-doped materials are more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, than against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. orientjchem.org The unique functioning mechanism of these nanomaterials presents a significant advantage, as it is less likely to induce the development of drug resistance compared to conventional antibiotics. nih.gov
| Pathogen | This compound Compound | Observed Effect |
| Escherichia coli | This compound Oxide Nanoparticles (CeO₂ NPs) | Inhibition of growth, membrane damage. nih.govmdpi.com |
| Salmonella typhimurium | This compound Oxide Nanoparticles (CeO₂ NPs) | Growth inhibition. mdpi.com |
| Listeria monocytogenes | This compound Oxide Nanoparticles (CeO₂ NPs) | Growth inhibition. mdpi.com |
| Staphylococcus aureus | This compound Oxide Nanoparticles (CeO₂ NPs) | Growth inhibition. mdpi.com |
| Bacillus cereus | This compound Oxide Nanoparticles (CeO₂ NPs) | Growth inhibition. mdpi.com |
Antifungal Applications and Efficacy Studies
This compound compounds have also demonstrated notable antifungal properties against a range of pathogenic fungi. This compound oxide nanoparticles, in particular, have been investigated for their ability to inhibit fungal growth and spore germination. frontiersin.orgnih.gov The primary mechanism of antifungal action is believed to be the induction of oxidative stress through the production of reactive oxygen species (ROS). frontiersin.orgnih.gov
Studies have shown that CeO₂ nanoparticles can effectively inhibit the growth of fungi such as Aspergillus oryzae, with the effect being more pronounced under UV irradiation. frontiersin.orgnih.gov The antifungal effect has been described as fungistatic rather than fungicidal, meaning it inhibits fungal growth and reproduction without necessarily killing the fungal cells. frontiersin.orgnih.gov Research has also indicated that the introduction of an antioxidant, tocopherol, can reduce the intracellular ROS levels and mitigate the growth-inhibitory effects of the nanoparticles, further supporting the role of ROS in the antifungal mechanism. frontiersin.orgnih.gov
The efficacy of this compound-based materials has been tested against several clinically relevant fungal species. For example, this compound oxide nanoparticles have shown inhibitory effects against Bipolaris sorokiniana, Aspergillus flavus, and Fusarium oxysporum. nih.gov In some cases, the antifungal activity of this compound oxide nanoparticles has been found to be significant against strains like Aspergillus niger, while being less effective against others such as Aspergillus fumigatus in certain studies. consensus.app Doping this compound oxide with other elements, such as manganese dioxide, has also been explored to enhance its antifungal capabilities against species like Aspergillus niger and Aspergillus fumigatus.
| Fungal Species | This compound Compound | Zone of Inhibition (mm) |
| Aspergillus flavus | This compound Oxide Nanoparticles (CeO₂ NPs) | 19 |
| Aspergillus niger | This compound Oxide Nanoparticles (CeO₂ NPs) | 19 |
Strategies to Address Bacterial Resistance to this compound-Derived Nanoparticles
While nanomaterials like this compound oxide offer a promising alternative to traditional antibiotics due to their unique bactericidal mechanisms, the potential for bacterial resistance remains a concern. Bacteria can develop resistance to metal nanoparticles through various mechanisms, including electrostatic repulsion, the expression of extracellular matrices to prevent contact, and the adaptation of biofilms.
Several strategies are being explored to enhance the efficacy of this compound-derived nanoparticles and overcome potential resistance. One approach is the use of these nanoparticles as adjuvants to existing antibiotics. This compound oxide nanoparticles can increase the permeability of the bacterial outer membrane, thereby enhancing the effectiveness of antibiotics, particularly against multi-drug resistant pathogens. nih.gov This synergistic effect allows for the potentiation of conventional drugs that may have lost their efficacy. nih.gov
Another strategy involves the doping of this compound oxide nanoparticles with other metal elements known for their antimicrobial properties. For example, doping with silver has been shown to increase the antibacterial activity against both Staphylococcus aureus and Escherichia coli. orientjchem.org Similarly, doping zinc oxide nanoparticles with this compound has been found to enhance their antibacterial effectiveness, particularly against Gram-negative bacteria. frontiersin.org These synergistic effects are often attributed to an increase in ROS generation. frontiersin.org
Furthermore, the functionalization of nanoparticle surfaces is a key strategy to mitigate resistance. Modifying the surface of nanoparticles can prevent bacterial mechanisms such as biofilm formation and efflux pump activity, which are common modes of resistance. By altering the surface properties, the nanoparticles can more effectively penetrate bacterial defenses and exert their antimicrobial action.
This compound in Regenerative Medicine and Tissue Engineering
This compound-based biomaterials are emerging as significant players in the field of regenerative medicine and tissue engineering, primarily due to their pro-osteogenic and cell-modulating capabilities. These materials are being integrated into scaffolds and coatings to promote the repair and regeneration of tissues, particularly bone.
Osteogenic Properties of this compound-Doped Biomaterials
The incorporation of this compound into various biomaterials has been shown to significantly enhance their osteogenic potential, which is the capacity to promote the formation of new bone tissue. This compound-doped mesoporous bioactive glass nanoparticles (MBGNs), for instance, have demonstrated a positive influence on the viability and osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells (BMSCs). These materials stimulate the activity of alkaline phosphatase, a key enzyme and marker for osteoblast activity.
This compound's ability to promote osteogenesis is also being leveraged in coatings for medical implants. When incorporated into calcium silicate coatings, this compound oxide has been shown to encourage the osteogenic differentiation of mesenchymal stem cells and the formation of mineralized nodules.
| Biomaterial | This compound Compound | Effect on Osteogenesis |
| Mesoporous Bioactive Glass Nanoparticles (MBGNs) | This compound Oxide (CeO₂) | Stimulated osteogenic differentiation of human BMSCs. |
| Whitlockite (WH) Nanoparticle Scaffolds | This compound (Ce) | Enhanced expression of osteogenic markers and improved new bone formation. |
| Calcium Silicate Coatings | This compound Oxide (CeO₂) | Promoted osteogenic differentiation of MSCs. |
| Bioactive Glass Integrated Scaffolds | This compound Oxide Nanoparticles | Promoted osteogenesis in bone defects. |
Modulation of Cellular Responses and Microenvironmental Interactions
Beyond its direct osteogenic properties, this compound plays a crucial role in modulating cellular responses and interacting with the microenvironment to create favorable conditions for tissue regeneration. The extracellular matrix (ECM) provides mechanical and biochemical cues that are vital for regulating cell behavior, including adhesion, proliferation, and differentiation. Biomaterials containing this compound can influence these interactions to guide tissue repair.
This compound oxide nanoparticles have demonstrated the ability to exert anti-inflammatory effects, which is critical for the success of implanted biomaterials. By scavenging reactive species and suppressing inflammation, these nanoparticles can help prevent adverse immune responses and the formation of fibrous capsules that can hinder the integration of an implant with the surrounding tissue. For instance, in coatings for implants, a higher concentration of the Ce(IV) oxidation state has been linked to an anti-inflammatory effect on macrophages.
The redox state of this compound on the surface of a biomaterial can also influence cell behavior. Coatings with a dominant Ce(IV) state have been shown to promote the proliferation of mesenchymal stem cells and osteoblast-like cells, while a higher proportion of Ce(III) resulted in decreased cell proliferation. This highlights the importance of controlling the surface chemistry of this compound-containing biomaterials to achieve the desired cellular response. Furthermore, this compound oxide nanoparticles have been found to accelerate angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to regenerating tissues.
| Cellular Process | This compound Compound/State | Observed Effect |
| Inflammation | This compound Oxide Nanoparticles (High Ce(IV)) | Anti-inflammatory effect on macrophages. |
| Cell Proliferation | Dominant Ce(IV) Coatings | Promoted proliferation of MSCs and osteoblast-like cells. |
| Cell Proliferation | Dominant Ce(III) Coatings | Decreased proliferation of MSCs and osteoblast-like cells. |
| Angiogenesis | This compound Oxide Nanoparticles | Accelerated angiogenesis by stabilizing HIF-1α and increasing VEGF expression. |
Therapeutic Applications of this compound in Oxidative Stress-Related Diseases
This compound, particularly in the form of this compound oxide nanoparticles (CNPs), has emerged as a significant area of research for treating diseases rooted in oxidative stress. nih.gov The therapeutic potential of these compounds stems from their unique ability to act as regenerative antioxidants. nih.govnih.gov This property is due to the reversible oxidation state of this compound atoms (Ce³⁺ and Ce⁴⁺) on the nanoparticle surface, which allows them to scavenge harmful reactive oxygen species (ROS) in a catalytic and self-regenerating manner. nih.govnih.gov This mechanism mimics the function of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase, making this compound compounds promising agents against a spectrum of pathologies where oxidative damage is a key contributor. nih.govresearchgate.netresearchgate.net
Neurodegenerative Disorders
The brain is highly susceptible to oxidative stress due to its high oxygen consumption, making it vulnerable to the damage implicated in neurodegenerative diseases. nih.govnih.gov Research has demonstrated the neuroprotective effects of this compound oxide nanoparticles in various models of these disorders. semanticscholar.org In models of Alzheimer's disease, CNPs have been shown to protect neuronal cells from amyloid-beta induced cell death and preserve cytoskeletal organization. nih.gov The mechanism for this protection involves the stimulation of brain-derived neurotrophic factor (BDNF). nih.govcsic.es Animal studies have shown that CNPs can attenuate oxidative stress, reduce inflammation, and promote neurogenesis in the hippocampus, leading to a reduction in depressive-like behaviors. csic.es In vivo work with animal models of conditions like Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis has shown promising levels of neuroprotection. nih.govsemanticscholar.org
Oncological Applications
The role of this compound compounds in cancer is multifaceted, exhibiting both protective and cytotoxic effects depending on the cellular environment. nih.gov In the acidic microenvironment characteristic of tumors, CNPs can act as pro-oxidants, selectively inducing oxidative stress and leading to the death of cancer cells. mdpi.comacs.org Studies have shown that CNPs can inhibit the proliferation of human colorectal carcinoma and lung cancer cells by generating intracellular ROS, which in turn leads to DNA damage and apoptosis. mdpi.comacs.org
Conversely, CNPs can act as antioxidants in the neutral pH of healthy tissues, offering a protective effect against the oxidative damage induced by conventional cancer treatments like radiation therapy. dovepress.com This dual activity suggests a potential for this compound to enhance the efficacy of radiotherapy by sensitizing cancer cells to treatment while simultaneously protecting surrounding normal tissues. dovepress.com
Inflammatory Conditions
Chronic inflammation is intrinsically linked to the overproduction of reactive oxygen species. nih.govresearchgate.net this compound oxide nanoparticles have demonstrated potent anti-inflammatory activity by mitigating this oxidative stress. nih.govresearchgate.net In models of inflammatory bowel disease (IBD), this compound oxide nanoparticle-loaded exosomes were found to maintain the integrity of the intestinal epithelial barrier and slow the progression of the disease by scavenging ROS and exerting anti-inflammatory effects. tandfonline.comnih.gov Furthermore, CNPs have been shown to suppress inflammation in murine macrophages and show potential in ameliorating a wide range of inflammation-based pathologies, including autoimmune diseases and trauma. nih.govresearchgate.netnih.gov
Cardiovascular Disease
Oxidative stress is a critical factor in the pathogenesis of cardiovascular diseases. nih.govsemanticscholar.org this compound oxide nanoparticles have shown cardioprotective effects in various experimental models. In cultured rat cardiomyocytes exposed to cigarette smoke extract, CNPs inhibited ROS production, cell death, and the activation of the pro-inflammatory transcription factor NF-κB. nih.gov In an obese rat model, administration of CNPs mitigated pathological changes in the heart muscle and aorta. researchgate.net The nanoparticles were found to enhance the levels of endogenous antioxidants like glutathione and superoxide dismutase, thereby reducing oxidative stress and inflammation associated with cardiovascular abnormalities. researchgate.net Studies on cardiac progenitor cells also confirm that nanoceria can protect these cells from hydrogen peroxide-induced cytotoxicity, highlighting their potential in cardiac regenerative medicine. acs.org
Detailed Research Findings on this compound's Therapeutic Applications
The following table summarizes key research findings on the application of this compound compounds in various disease models related to oxidative stress.
| Disease Model/Condition | This compound Compound Used | Key Research Findings |
| Neurodegeneration (Alzheimer's Disease model) | This compound Oxide Nanoparticles (CNPs) | Protected differentiated SH-SY5Y neuroblastoma cells from amyloid-beta induced cell death and neurite atrophy; preserved cytoskeletal organization. nih.gov |
| Neurodegeneration (Stress-induced depression in rats) | This compound Oxide Nanoparticles (CNPs) | A single dose significantly reduced depressive-like behavior, attenuated oxidative stress (reduced malondialdehyde), and lowered inflammation (reduced IL-6). csic.es |
| Human Colorectal Carcinoma | This compound Oxide (CeO₂) Nanoparticles | Inhibited proliferation of HCT 116 cells in a dose-dependent manner and induced apoptosis through the generation of intercellular ROS. acs.org |
| Human Lung Cancer | This compound Oxide Nanoparticles (CeO₂ NPs) | Induced a dose-dependent reduction in the viability of H460 lung cancer cells by inducing significant oxidative stress. mdpi.com |
| Pancreatic Cancer (in vitro and in vivo) | This compound Oxide Nanoparticles (CONPs) | Sensitized pancreatic cancer cells to radiation therapy, leading to decreased cell viability and significant decreases in tumor weight and volume in a mouse model. dovepress.com |
| Inflammatory Bowel Disease (IBD) | This compound Oxide Nanoparticle-loaded Exosomes (exo@nCeO) | Maintained the integrity of the intestinal epithelial barrier and impeded the progression of IBD in murine models by scavenging ROS. tandfonline.comnih.gov |
| Cardiovascular Injury (Cardiomyocytes exposed to cigarette smoke) | This compound Oxide (CeO₂) Nanoparticles | Inhibited cigarette smoke extract-induced ROS production, cell death, and NF-κB activation in H9c2 cardiomyocytes. nih.gov |
| Cardiovascular Disease (Obese rat model) | This compound Oxide Nanoparticles (C-1) | Alleviated pathological changes in cardiac muscle and the aorta; enhanced cardiac glutathione and superoxide dismutase levels. researchgate.net |
| Chronic Wound Healing (General) | This compound Oxide Nanoparticles (CeNPs) | Alleviates oxidative stress and curtails the generation of inflammatory mediators, which expedites the wound healing process in models like diabetic ulcers. researchgate.netnih.gov |
Advanced Materials Science: Cerium Doping, Composites, and Interfaces
Impact of Cerium Doping on Optoelectronic and Magnetic Properties of Metal Oxides
This compound doping has been shown to significantly alter the optoelectronic and magnetic properties of various metal oxides, making them suitable for a range of applications in spintronics and integrated optoelectronic devices. mdpi.com The introduction of this compound into the crystal lattice of metal oxides can modify their bandgap, electrical conductivity, and magnetic behavior.
Research on this compound-doped zinc oxide (ZnO) has demonstrated that the addition of rare-earth elements like this compound can increase the bandgap and electrical conductivity of ZnO. mdpi.com This alteration of electronic properties makes Ce-doped ZnO a promising material for use in integrated optoelectronic devices. mdpi.com Furthermore, doping ZnO with this compound has been found to induce room temperature ferromagnetism (RTFM). researchgate.net The magnetic moments in Ce-doped ZnO are significant, expanding their potential applications in the field of spintronics. mdpi.com Studies using electron paramagnetic resonance (EPR) have indicated the presence of oxygen vacancies, zinc vacancies, and Ce³⁺ ions in Ce-doped ZnO nanoparticles, which are believed to play a role in the observed RTFM. researchgate.net
In the case of cadmium oxide (CdO), this compound doping has been observed to influence its optoelectrical properties. The introduction of a small amount of this compound (0.5 at%) can lead to a significant narrowing of the bandgap by about 27%. researchgate.net Furthermore, Ce-doped CdO films exhibit the characteristics of degenerate semiconductors, with an increase in dc-conductivity, carrier concentration, and mobility compared to undoped CdO. researchgate.net For instance, a 3.8% Ce-doped CdO film was found to have a mobility of 66.7 cm²V⁻¹s. researchgate.net
The impact of this compound doping is not limited to ZnO and CdO. Adding this compound to other metal oxides like titanium dioxide (TiO₂) and tin dioxide (SnO₂) can also create defect energy levels within the band gap, affecting their photoelectrical properties. researchgate.net
Table 1: Effect of this compound Doping on the Properties of Metal Oxides
| Metal Oxide | This compound Doping Concentration | Effect on Optoelectronic Properties | Effect on Magnetic Properties |
|---|---|---|---|
| ZnO | 0.96 at.% | Enhanced violet and blue emission | Induces Room Temperature Ferromagnetism (RTFM) |
| ZnO | Not specified | Increased bandgap and electrical conductivity | Significant magnetic moments |
| CdO | 0.5 at.% | Bandgap narrowing by ~27% | Not specified |
This compound Doping in Layered Double Hydroxides (LDH) for Enhanced Catalytic Performance
This compound doping in Layered Double Hydroxides (LDHs) and their derived mixed metal oxides has been shown to significantly enhance their catalytic performance in various chemical reactions. The tunable structure of LDHs allows for the incorporation of metal dopants like this compound, which can increase the number of active sites, improve catalytic stability, and enhance electronic conductivity. researchgate.net
In the selective oxidation of n-butane to maleic anhydride, doping a vanadium phosphorus oxide (VPO) catalyst with a this compound-layered double hydroxide-derived oxide (Ce-LDO) resulted in a 20% increase in n-butane conversion and an approximately 10% increase in the molar yield of maleic anhydride. acs.org The addition of the LDO component increased the density of acid sites on the VPO surface, leading to higher n-butane conversion. acs.org The further addition of this compound promoted the mobility of surface lattice oxygen, which is beneficial for the formation of maleic anhydride. acs.org
Similarly, this compound-doped Zn-Al multi-metal oxides (Zn-Al-Ce-MMO), prepared by the calcination of Ce-doped Zn-Al LDHs, exhibited much higher photocatalytic activity for the degradation of rhodamine B compared to the undoped Zn-Al-MMO. nih.gov The enhanced performance was attributed to the increased separation efficiency of electrons and holes. nih.gov The optimal this compound doping content was found to be 5% of the mole ratio (nCe/n(Zn+Al+Ce)). nih.gov
In the context of electrocatalysis, this compound-doped nickel-iron LDH has been developed as a highly efficient catalyst for the glucose oxidation reaction (GOR). This reaction facilitates the conversion of glucose to glucaric acid and improves the hydrogen generation reaction. Furthermore, La-doped and Ce-doped CoFe LDHs have demonstrated enhanced performance for the oxygen evolution reaction (OER) in water splitting. The 25%Ce-CoFe LDH showed better OER performance than the undoped CoFe LDH. researchgate.net
Development of this compound-Doped Graphene-Based Materials for Advanced Applications
This compound-doped graphene-based materials are emerging as promising candidates for various advanced applications, particularly in catalysis. The unique properties of graphene, such as its large surface area and tunable electronic characteristics, combined with the catalytic activity of this compound, offer synergistic effects. arxiv.orgresearchgate.net
Theoretical studies using density functional theory (DFT) have investigated this compound-doped graphene-based materials as catalysts for the oxygen reduction reaction (ORR). arxiv.org These calculations revealed that this compound doping, especially when combined with an oxygen atom, can improve the catalytic activity and selectivity of graphene. arxiv.org The presence of this compound and structural defects can lower the reaction-free energies for oxygen reduction compared to pure graphene. arxiv.org This suggests that Ce-doped carbon materials could be a sustainable alternative to traditional precious metal-based catalysts. arxiv.org
Experimentally, a simple ultrasonic approach has been used to develop a this compound oxide/Graphene oxide (CeO₂/GO) hybrid nanocomposite. nih.gov This hybrid system has been characterized using various techniques, including X-ray Diffraction (XRD), which confirmed the presence of both CeO₂ and a graphitic core from the GO. nih.gov Another study details the preparation of a ternary nanocomposite of this compound oxide, chitosan (B1678972), and graphene oxide (CeO₂/CS/GO) through a wet chemical method. mdpi.com
Design and Characterization of this compound-Containing Hybrid Nanocomposites
The design and synthesis of this compound-containing hybrid nanocomposites have garnered significant interest due to their potential for tailored properties and enhanced performance in various applications. These materials combine the properties of this compound compounds with other nanomaterials to create synergistic effects.
One example is the development of a this compound oxide/Graphene oxide (CeO₂/GO) hybrid nanocomposite using a simple ultrasonic method. nih.gov Characterization of this material through X-ray diffraction (XRD) revealed diffraction peaks corresponding to the lattice planes of CeO₂, along with a less intense peak indicating the graphitic core of GO. nih.gov The average particle size of this hybrid nanocomposite was found to be 68.94 µm. nih.gov
Another approach involves the synthesis of ternary nanocomposites, such as this compound oxide/chitosan/graphene oxide (CeO₂/CS/GO), prepared via a cost-effective wet chemical method. mdpi.comresearchgate.net The physicochemical properties of this ternary composite have been examined using techniques like XRD, Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM). mdpi.comresearchgate.net
In a different strategy, hybrid poly-ion complexes have been used as templates for the synthesis of this compound-based nanoparticles. nih.gov This method involves the complexation of a double hydrophilic copolymer with Ce(III) ions. nih.gov These colloids act as reservoirs for this compound ions, enabling the creation of this compound-based Prussian blue nanoparticles which, upon calcination, transform into a this compound/iron-based metal oxide catalyst (CeO₂/Fe₂O₃). nih.gov
Furthermore, TiO₂/HAp (hydroxyapatite) nanocomposites co-doped with strontium (Sr) and this compound (Ce) have been synthesized by a co-precipitation method. tandfonline.com Characterization of the Sr and Ce co-doped TiO₂/HAp nanocomposite was performed using XRD, FTIR, energy-dispersive X-ray spectroscopy (EDX), SEM, and Brunauer-Emmett-Teller (BET) analysis. tandfonline.comtandfonline.com The results indicated that the doping of these metal cations and the presence of hydroxyapatite (B223615) led to a reduced energy gap and increased surface area. tandfonline.com
Table 2: Characterization of this compound-Containing Hybrid Nanocomposites
| Nanocomposite | Synthesis Method | Characterization Techniques | Key Findings |
|---|---|---|---|
| CeO₂/GO | Ultrasonic | XRD, Particle Size Analysis, SEM, FTIR | Average particle size of 68.94 µm; presence of both CeO₂ and graphitic core. nih.gov |
| CeO₂/CS/GO | Wet Chemical | XRD, FTIR, SEM with EDX, UV-vis | Successful formation of the ternary nanocomposite. mdpi.com |
| CeO₂/Fe₂O₃ | Hybrid Poly-ion Complex Template | TEM, XRD | Formation of a composite catalyst with superior performance in photo-Fenton oxidation. nih.govresearchgate.net |
Influence of this compound on Crystal Structure Stabilization and Cation Dissolution in Materials
The addition of this compound to various materials, particularly alloys, can have a significant influence on their microstructure, leading to crystal structure stabilization and refinement. This is often attributed to the relatively large atomic radius of this compound.
In Al-Cu-Fe alloys, the addition of this compound has been shown to optimize the phase morphology. nih.gov Due to its large atomic size, this compound has very limited solubility in the α-Al crystal lattice, making it difficult to form a solid solution with aluminum atoms. nih.gov As the content of this compound is increased, the grain refinement effect becomes more significant. nih.gov During processes like arc melting and suction casting, this compound is believed to be at the forefront of grain growth, where it can restrain the growth of grains and promote nucleation through constitutional supercooling. nih.gov
Similarly, in Cu-Ag alloys, the addition of this compound can induce a transition from a columnar to an equiaxed grain structure in cast alloys. researchgate.net As the this compound content increases, the area of the equiaxed grain region expands. researchgate.net In cold-rolled and annealed Cu-Ag-Ce alloys, the grain structure can be either partially or fully recrystallized depending on the this compound concentration, with the average grain size decreasing as the this compound content increases. researchgate.net
While the influence on crystal structure is well-documented, the direct impact of this compound on cation dissolution from materials is a more complex phenomenon. In the context of leaching from coal ash, the presence of various cations can influence the dissolution of rare earth elements, including this compound. For instance, the addition of MgSO₄ to a tartaric acid leaching system improved the recovery of light rare earth elements. mdpi.com This is partly attributed to Mg²⁺ promoting surface ion exchange at active sites, displacing loosely bound REE species. mdpi.com This suggests that the presence and interaction of other cations can influence the dissolution behavior of this compound from a solid matrix.
Interfacial Phenomena and Surface Chemistry of this compound Materials
The surface chemistry of this compound materials, particularly this compound oxide (ceria), is crucial to their performance in a wide range of applications, including catalysis. ornl.govosti.gov The properties of ceria are closely linked to its surface structure, where different oxygen anion and this compound cation environments exist on various crystal faces. ornl.govosti.gov
A key aspect of ceria's surface chemistry is its ability to be easily reduced from CeO₂ to CeO₂₋ₓ. ornl.gov This process creates oxygen vacancies on the surface, which can dramatically alter the adsorption and subsequent reactions of various molecules. ornl.govosti.gov The acid-base properties of ceria, and thus its catalytic behavior, are also tied to its surface structure. ornl.govosti.gov
The interaction of this compound oxide films with substrates, such as silicon, is another important area of study. Research has shown that when this compound oxide is grown on silicon surfaces, a silicate phase of subnanometric thickness can form at the interface. researchgate.net This interfacial layer contains this compound in the 3+ oxidation state, while silicon can have various oxidation states up to 4+. researchgate.net The formation of this silicate phase is a result of the interfacial reaction between the this compound oxide and the silicon substrate. researchgate.net
The surface chemistry of ceria nanoparticles in aqueous systems is also a critical factor. The adsorption of different chemical groups, such as hydroxyl and nitrate (B79036) groups, on the ceria surface can be influenced by the physicochemical conditions during synthesis. acs.org These surface groups, in turn, affect the interaction of the ceria nanoparticles with other materials. For example, theoretical calculations have shown that the binding energy of nitrate-terminated ceria on a SiO₂ surface is significantly higher than that of hydroxyl-terminated ceria. acs.org
Challenges, Limitations, and Future Directions in Cerium Research
Translational Challenges and Scalability for Industrial Implementation
The transition of cerium-based materials from laboratory-scale synthesis to large-scale industrial application is fraught with challenges that span economic, technical, and logistical domains. A significant hurdle is the "rare earth balance problem," where this compound, being one of the most abundant rare earth elements, is often mined as a byproduct of extracting more valuable rare earths like neodymium and praseodymium. This creates a market imbalance, and finding high-volume applications for this compound is crucial to improve the economic viability of domestic rare-earth mining operations.
One of the primary technical challenges lies in the scalability of synthesis and manufacturing processes. While various methods, including green synthesis and solution combustion, have been developed for producing this compound oxide nanoparticles with desirable properties, reproducing these results consistently at an industrial scale is difficult. Factors such as particle size distribution, morphology, and surface chemistry, which are critical for performance in applications like catalysis and biomedicine, can be challenging to control in large-batch production. The transition from lab-scale to industrial production often magnifies minor inconsistencies, leading to variations in product quality and performance.
Furthermore, the cost of production remains a significant barrier. While this compound itself is relatively abundant, the costs associated with purification, processing, and the synthesis of high-purity this compound compounds can be substantial. For instance, the development of cost-effective, high-performance materials like aluminum-cerium (Al-Ce) alloys faces challenges related to the cost and transportation of this compound as a flammable material. Although these alloys exhibit superior high-temperature performance compared to conventional aluminum alloys, their widespread adoption hinges on reducing manufacturing costs to be competitive.
The industrial implementation of this compound-based technologies also requires compatibility with existing manufacturing infrastructure. For example, the adoption of this compound conversion coatings as a replacement for toxic chromate coatings in the aerospace industry depends on their compatibility with current surface pretreatment processes. Any significant deviation from established industrial practices would necessitate substantial investment in new equipment and process optimization, thereby slowing down the adoption of these newer, more environmentally friendly technologies.
Finally, the supply chain for this compound and other rare earth elements is subject to geopolitical volatility, which can lead to price fluctuations and supply uncertainties. Establishing a stable and secure domestic supply chain is a critical step towards mitigating these risks and ensuring the long-term viability of this compound-based industries. Collaborative efforts between government, academia, and industry are essential to address these multifaceted challenges and unlock the full industrial potential of this compound.
Table 1: Key Challenges in Industrial Implementation of this compound-Based Materials
| Challenge Category | Specific Challenges | Potential Mitigation Strategies |
|---|---|---|
| Economic | Rare earth balance problem; High cost of high-purity this compound compounds; Competition with established, lower-cost materials. | Develop high-volume applications for this compound; Invest in cost-effective synthesis and processing technologies; Focus on applications where this compound's unique properties justify a higher cost. |
| Technical | Scalability of nanoparticle synthesis with controlled properties; Maintaining consistency in large-scale production; Process control and optimization. | Develop robust and scalable manufacturing processes; Implement advanced process monitoring and control systems; Foster collaboration between research institutions and industry to bridge the "valley of death." |
| Logistical & Infrastructural | Transportation of potentially hazardous materials; Compatibility with existing industrial processes; Supply chain volatility and geopolitical risks. | Develop safer transportation and handling protocols; Design this compound-based solutions as drop-in replacements for existing technologies; Diversify sourcing and promote domestic production to enhance supply chain security. |
Deeper Understanding of Complex Multi-Component this compound Systems
In catalytic applications, for instance, the performance of this compound-based catalysts is often dictated by synergistic interactions between this compound and other components, such as transition metals or supporting oxides. The precise nature of these interactions, including charge transfer, the formation of oxygen vacancies, and the stabilization of active species, is not always well understood. A deeper comprehension of these phenomena is crucial for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability. For example, in this compound-based catalysts for selective catalytic reduction of nitrogen oxides, the addition of other metal oxides can significantly modify the catalyst's performance by enhancing acid sites and redox properties.
The study of multi-component this compound alloys, such as those with aluminum, nickel, and other elements, also presents considerable challenges. The phase equilibria in these systems can be exceedingly complex, with the formation of various intermetallic compounds that influence the material's mechanical and physical properties. Understanding the solidification pathways and the microstructural evolution in these alloys is essential for optimizing their performance for specific applications, such as high-temperature structural components in the automotive industry.
Computationally modeling complex this compound systems is another area that requires significant advancement. The presence of strongly correlated 4f electrons in this compound makes accurate theoretical predictions of its electronic structure and properties a formidable task for conventional density functional theory (DFT) calculations. While more advanced methods can provide a more accurate description, they are computationally expensive, limiting their application to relatively simple systems. Developing more efficient and accurate theoretical frameworks is essential for predicting the behavior of this compound in complex chemical environments and for guiding the discovery of new materials with desired functionalities.
Furthermore, the experimental characterization of these complex systems often requires a combination of advanced analytical techniques to probe their structural, electronic, and chemical properties at various length and time scales. The dynamic nature of the Ce³⁺/Ce⁴⁺ redox couple and the potential for subtle structural rearrangements necessitate the use of in-situ and operando techniques to understand the behavior of these materials under realistic operating conditions. A more comprehensive understanding of the structure-property relationships in complex multi-component this compound systems will be pivotal for unlocking their full potential in a wide range of technological applications.
Table 2: Research Imperatives for Understanding Complex this compound Systems
| Research Area | Key Challenges | Future Research Directions |
|---|---|---|
| Catalysis | Elucidating synergistic interactions between this compound and other catalytic components; Understanding the role of oxygen vacancies in reaction mechanisms. | In-situ and operando characterization of catalyst surfaces under reaction conditions; Development of theoretical models to predict catalytic activity and selectivity. |
| Alloy Development | Mapping complex phase diagrams; Understanding microstructural evolution and its impact on mechanical properties. | High-throughput computational screening of new alloy compositions; Advanced characterization of solidification and deformation mechanisms. |
| Computational Modeling | Accurately describing the strongly correlated 4f electrons of this compound; High computational cost of advanced theoretical methods. | Development of more efficient and accurate theoretical frameworks; Multi-scale modeling approaches to bridge different length and time scales. |
| Advanced Characterization | Probing the dynamic Ce³⁺/Ce⁴⁺ redox behavior; Characterizing complex local coordination environments. | Application of synchrotron-based X-ray techniques; High-resolution electron microscopy and spectroscopy to probe atomic-scale structure and chemistry. |
Development of Novel this compound-Based Materials with Tailored Multi-Functionality
A burgeoning area of this compound research is the design and synthesis of novel materials with precisely tailored, multifunctional properties. This approach moves beyond the use of this compound for a single application and aims to create advanced materials where multiple functionalities are integrated at the nanoscale. The unique redox chemistry and versatile coordination properties of this compound make it an ideal candidate for the development of such sophisticated materials.
The key to achieving multi-functionality lies in the precise control over the synthesis process. Techniques such as sol-gel, hydrothermal, and co-precipitation methods are being refined to tailor the size, shape, morphology, and surface chemistry of this compound-based nanomaterials. For instance, by controlling the synthesis conditions, it is possible to modulate the ratio of Ce³⁺ to Ce⁴⁺ on the surface of this compound oxide nanoparticles, which in turn governs their catalytic and antioxidant properties.
In the biomedical field, this has led to the development of multifunctional this compound oxide nanoparticles that exhibit a combination of therapeutic and diagnostic capabilities. For example, researchers have engineered nanoparticles that not only act as potent antioxidants to mitigate oxidative stress but also possess anti-inflammatory and osteogenesis-enhancing properties. Furthermore, by integrating other components, such as magnetic nanoparticles or fluorescent dyes, it is possible to create theranostic platforms that combine imaging, drug delivery, and therapeutic functions in a single entity. Core-shell nanoparticles with a maghemite core and a europium-doped this compound oxide shell are a prime example, offering magnetic, antioxidant, and fluorescent properties for potential applications in cancer therapy.
In the realm of materials science and catalysis, the focus is on creating multifunctional materials for energy and environmental applications. This includes the development of this compound-based catalysts with tailored surface properties for enhanced performance in applications like automotive exhaust treatment and the oxidation of volatile organic compounds. By doping this compound oxide with other elements or by creating composite structures, it is possible to enhance its thermal stability, oxygen storage capacity, and catalytic activity. For example, the development of highly porous 3D this compound oxide networks opens up new possibilities for applications in catalysis, gas sensing, and solid oxide fuel cells.
The future of this field lies in the rational design of even more complex, hierarchical structures with precisely controlled functionalities. This will require a deeper understanding of the fundamental structure-property relationships in these materials, as well as the development of advanced synthesis and characterization techniques. The ability to create this compound-based materials with tailored multi-functionality on demand will undoubtedly pave the way for a new generation of advanced technologies with unprecedented performance and capabilities.
Table 3: Examples of Multifunctional this compound-Based Materials
| Material System | Integrated Functionalities | Potential Applications |
|---|---|---|
| This compound Oxide Nanoparticles | Antioxidant, Anti-inflammatory, Pro-angiogenic | Wound healing, Neurodegenerative disease treatment, Regenerative medicine. |
| Core-Shell Fe₂O₃-Eu:CeO₂ Nanoparticles | Magnetic, Fluorescent, Antioxidant | Cancer theranostics (imaging, drug delivery, and therapy). |
| Doped this compound Oxides (e.g., with Zr, Cu) | Enhanced catalytic activity, Improved thermal stability, Increased oxygen storage capacity | Automotive catalysts, Solid oxide fuel cells, Environmental remediation. |
| This compound-based Metal-Organic Frameworks (MOFs) | High surface area, Tunable porosity, Catalytic activity | Gas storage and separation, Chemical sensing, Heterogeneous catalysis. |
| This compound Hydrides | Hydrogen storage capability | Clean energy storage systems. |
Environmental Fate and Biocompatibility Studies of this compound Nanomaterials
The increasing use of this compound-based nanomaterials, particularly this compound oxide nanoparticles (CeO₂ NPs), in various consumer and industrial products necessitates a thorough understanding of their environmental fate and biocompatibility. Upon release into the environment, the behavior and toxicity of these nanoparticles are influenced by a complex interplay of their physicochemical properties and environmental conditions.
A significant challenge in assessing the environmental impact of this compound nanomaterials is the often-contradictory nature of toxicological studies. CeO₂ NPs have been reported to exhibit both antioxidant and pro-oxidant effects, depending on the experimental conditions and the biological system under investigation. This dual behavior is largely attributed to the reversible Ce³⁺/Ce⁴⁺ redox couple on the nanoparticle surface. Factors such as particle size, surface coating, and the pH of the surrounding medium can influence the surface chemistry and, consequently, the biological response.
The environmental fate of this compound nanomaterials is also a critical area of research. In aquatic systems, the aggregation and sedimentation of CeO₂ NPs are influenced by water chemistry, such as pH and the presence of natural organic matter. This can affect their bioavailability to aquatic organisms. Studies have shown that CeO₂ NPs can be taken up by various organisms, including bacteria, algae, and invertebrates, with potential for bioaccumulation and trophic transfer. In soil environments, the interactions of CeO₂ NPs with soil components and their uptake by plants are of concern.
Biocompatibility studies have yielded varied results. Some studies suggest that CeO₂ NPs are highly biocompatible, with minimal local and systemic toxicity. However, other research has indicated potential for cytotoxicity, particularly at high concentrations or after prolonged exposure. The long-term effects of chronic exposure to low levels of this compound nanomaterials are still largely unknown and represent a critical knowledge gap.
Future research in this area must focus on standardized testing protocols to ensure the comparability of results across different studies. There is also a need for more realistic exposure scenarios that mimic the concentrations and forms of this compound nanomaterials likely to be found in the environment. Long-term studies are crucial to understand the chronic effects on ecosystems and human health. A comprehensive understanding of the environmental fate and biocompatibility of this compound nanomaterials is essential for ensuring their safe and sustainable development and application.
Table 4: Summary of Toxicological Studies of this compound Oxide Nanoparticles (CeO₂ NPs) in Various Organisms
| Organism | Observed Effects | Influencing Factors |
|---|---|---|
| Bacteria (e.g., E. coli, B. subtilis) | Strain- and size-dependent growth inhibition. | Particle size, growth media, pH. |
| Algae (e.g., Pseudokirchneriella subcapitata) | Growth inhibition at certain concentrations. | Primary particle size, surface area. |
| Invertebrates (e.g., Daphnia magna, Eisenia fetida) | No acute toxicity observed in some studies; dose-dependent bioaccumulation without significant impact on survival or reproduction in others. | Exposure concentration, particle form (nanoparticle vs. ionic). |
| Plants (e.g., Lactuca sativa) | Species-specific toxicity, including root growth inhibition and oxidative damage. | Particle size, release of Ce³⁺ ions. |
| Human Cells (e.g., endothelial cells, lung epithelial cells) | Concentration- and time-dependent effects on cell viability; potential for pro-inflammatory and pro-thrombotic impacts. Contradictory reports of both oxidative stress induction and antioxidant protection. | Nanoparticle concentration, incubation time, cell type. |
Integration of this compound into Advanced Multi-Functional Devices
The successful integration of this compound-based materials into advanced multi-functional devices represents a significant engineering challenge and a promising avenue for future technological innovation. The unique properties of this compound, including its redox activity, high oxygen ion conductivity, and interesting optical and electronic characteristics, make it a compelling candidate for a wide range of applications, from energy conversion and storage to sensing and electronics.
In the field of energy, this compound-based materials, particularly doped ceria, are key components in solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs). Their high oxygen ion conductivity at intermediate temperatures allows for more efficient and cost-effective energy conversion. However, challenges remain in optimizing the performance and long-term stability of these devices. For instance, the relatively low electronic conductivity of ceria can be a limiting factor, and issues such as thermal expansion mismatch with other cell components can lead to mechanical degradation over time. Future research is focused on developing novel electrode and electrolyte architectures, as well as new compositions with improved thermo-mechanical properties, to overcome these limitations.
This compound-based materials are also being actively investigated for their potential in advanced sensors. The sensitivity of this compound oxide's electrical conductivity to the surrounding gas atmosphere makes it a promising material for the detection of various gases, including carbon monoxide and hydrogen. The key to developing high-performance sensors lies in controlling the microstructure and surface chemistry of the sensing material to maximize its interaction with the target gas molecules. The integration of these materials into micro-electromechanical systems (MEMS) offers a path towards miniaturized, low-power, and highly sensitive sensor devices.
In the realm of electronics and optoelectronics, this compound-doped materials are being explored for a variety of applications. For example, Ce-doped zinc oxide has shown potential for use in integrated optoelectronic devices due to its enhanced electrical conductivity and tunable bandgap. Furthermore, the incorporation of this compound into ferroelectric materials has been shown to improve their electrical properties, which could be beneficial for the development of lead-free ferroelectric devices. Ultrathin films of this compound dioxide are also being investigated for their potential in future electronic and photocatalytic applications.
Despite the significant potential, the successful integration of this compound-based materials into these advanced devices requires overcoming several challenges. These include ensuring the compatibility of this compound-based components with other materials in the device, developing scalable and cost-effective fabrication processes, and ensuring the long-term stability and reliability of the final device. Addressing these challenges will require a multidisciplinary approach, combining materials science, chemistry, physics, and engineering, to unlock the full potential of this compound in the next generation of advanced multi-functional devices.
Table 5: Applications of this compound in Advanced Multi-Functional Devices
| Device Type | Role of this compound | Key Challenges |
|---|---|---|
| Solid Oxide Fuel/Electrolysis Cells (SOFCs/SOECs) | Electrolyte and electrode material due to high oxygen ion conductivity. | Low electronic conductivity in some applications; Thermal expansion mismatch; Long-term stability. |
| Gas Sensors | Active sensing material due to sensitivity of electrical properties to gas atmosphere. | Selectivity; Response and recovery times; Operating temperature. |
| Optoelectronic Devices | Dopant to tune optical and electronic properties (e.g., in ZnO, SiO₂). | Control over defect chemistry; Integration with existing semiconductor platforms. |
| Ferroelectric Devices | Dopant to enhance ferroelectric and reduce leakage current properties. | Understanding the role of defect complexes; Achieving optimal remnant polarization and coercive field. |
| Catalytic Converters | Catalyst support and promoter due to oxygen storage capacity and redox properties. | Thermal stability; Resistance to poisoning; Cost-effectiveness. |
Q & A
Q. What key physicochemical properties of cerium make it suitable for catalytic applications?
this compound's redox activity (Ce³⁺ ↔ Ce⁴⁺) and oxygen storage capacity (OSC) are critical in catalysis. These properties enable dynamic oxygen vacancy formation in this compound oxide (CeO₂), enhancing catalytic cycles in reactions like VOC oxidation. Methodologically, OSC is measured via temperature-programmed reduction (TPR) or pulsed chemisorption, while redox behavior is analyzed using X-ray absorption spectroscopy (XAS) .
Q. How is this compound characterized in alloy systems to confirm its structural role?
Energy-dispersive X-ray spectroscopy (EDX) quantifies this compound distribution in alloys, while X-ray diffraction (XRD) identifies phase changes. For example, in Cu-30%Zn alloys doped with 3 wt% Ce, EDX maps elemental segregation, and XRD detects intermetallic phases like CeZn₅. Mechanical properties (e.g., hardness) are tested via Vickers microhardness indentation .
Q. What standard protocols ensure reproducibility in synthesizing this compound oxide nanoparticles?
Sol-gel synthesis with controlled hydrolysis rates (e.g., using this compound nitrate precursors and ammonia) yields uniform CeO₂ nanoparticles. Particle size distribution is validated via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Surface area is quantified using Brunauer-Emmett-Teller (BET) analysis, with protocols emphasizing precursor purity and calcination temperature .
Advanced Research Questions
Q. How can experimental design optimize this compound doping in metallurgical systems?
Factorial designs (e.g., varying Ce wt% and cooling rates) coupled with response surface methodology (RSM) identify optimal doping parameters. For Cu-Zn alloys, a 3 wt% Ce addition maximizes grain refinement, as shown in hardness tests and microstructure analysis. Sensitivity analyses (e.g., ANOVA) validate statistical significance of variables .
Q. What methodologies resolve contradictions in reported catalytic efficiencies of CeO₂ nanoparticles?
Contradictions arise from synthesis-dependent surface defects (e.g., oxygen vacancies) and testing conditions (temperature, gas composition). Comparative studies using in situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) under controlled atmospheres isolate defect-driven mechanisms. Meta-analyses of published data (e.g., Arrhenius plots) reconcile activation energy discrepancies .
Q. How do high-throughput screening (HTS) methods accelerate this compound-based catalyst discovery?
HTS workflows employ combinatorial libraries (e.g., CeO₂-supported Pt, Pd, Cu) and automated testing rigs. For VOC oxidation, design-of-experiments (DoE) models (e.g., full factorial designs) screen variables like metal loading and calcination time. Data-driven algorithms (e.g., machine learning) prioritize candidates with >85% conversion efficiency, validated via gas chromatography (GC) .
Q. What statistical models best describe this compound oxide carbochlorination kinetics?
Stat-Ease Design-Expert software models % conversion as a function of temperature (600–900°C), Cl₂ flow rate, and carbon ratio. For CeO₂, quadratic regression equations (R² > 0.95) predict optimal conversion at 900°C, 4 h reaction time, and 1:2 C/CeO₂ molar ratio. Sensitivity analyses confirm Cl₂ flow as the most influential parameter .
Q. How can bibliometric analysis track emerging trends in this compound oxide nanoparticle research?
Tools like Publish or Perish aggregate publication data (2012–2022) to map growth areas (e.g., biomedical applications vs. environmental catalysis). Co-citation networks in VOSviewer identify clusters (e.g., "CeO₂ in photocatalysis") and gaps (e.g., long-term toxicity studies). Annual publication counts and h-index trends highlight leading institutions .
Q. What in situ techniques elucidate this compound’s redox mechanisms during catalytic cycles?
Operando XAS tracks Ce³⁺/Ce⁴⁺ ratios under reaction conditions, while Raman spectroscopy detects oxygen vacancy dynamics. For CO oxidation, time-resolved mass spectrometry correlates vacancy density with turnover frequency (TOF). These methods require synchrotron facilities and controlled reactor environments .
Q. How do hybrid DFT-MD simulations enhance understanding of this compound’s electronic structure?
Density functional theory (DFT) combined with molecular dynamics (MD) predicts CeO₂ surface interactions (e.g., H₂O adsorption). Charge density difference maps and projected density of states (PDOS) reveal hybridization between Ce-4f and O-2p orbitals. Validation involves comparing computed oxygen vacancy formation energies with experimental values (~2.5 eV) .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with theoretical models (e.g., DFT for redox properties) to address contradictions .
- Ethical Reproducibility : Publish raw datasets (e.g., XRD/EDX files) and synthesis protocols in supplementary materials to enable replication .
- Interdisciplinary Integration : Combine materials science (alloy design) and computational chemistry (HTS workflows) for holistic this compound studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
